Octanoyl L-Carnitine-d3 Chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological & Pathological Profile of Medium-Chain Acylcarnitines
A Technical Guide for Drug Discovery & Metabolic Research
Executive Summary
Medium-chain acylcarnitines (MCACs), specifically esterified species with carbon chain lengths of C6 to C12 (e.g., hexanoyl-, octanoyl-, decanoylcarnitine), were historically viewed merely as transport intermediates or passive byproducts of mitochondrial
For drug development professionals, MCACs represent a double-edged sword: they are critical biomarkers for Inborn Errors of Metabolism (IEMs) like MCAD deficiency, yet their accumulation in peripheral tissues is a causal driver of insulin resistance (IR) and metabolic gridlock. This guide synthesizes the mechanistic biology, pathological implications, and gold-standard analytical protocols for MCACs.
Part 1: Biosynthesis and Metabolic Origins
To understand the function of MCACs, one must first understand their origin within the mitochondrial matrix. Unlike Long-Chain Acylcarnitines (LCACs), which require the CPT1/CPT2 shuttle for mitochondrial entry, medium-chain fatty acids (MCFAs) can permeate the mitochondrial membrane directly.
However, MCACs are primarily formed intramitochondrially via the action of Carnitine Octanoyltransferase (COT) or as an overflow mechanism when
The "Metabolic Gridlock" Phenomenon
In states of nutrient oversupply (e.g., high-fat diet, obesity), the flux of fatty acids into the mitochondria exceeds the capacity of the Tricarboxylic Acid (TCA) cycle to oxidize acetyl-CoA. This creates "metabolic gridlock."
-
The Bottleneck: The reducing equivalents (NADH/FADH2) accumulate, inhibiting
-oxidation enzymes. -
The Retrograde Flow: To rescue free CoA (CoASH) and prevent mitochondrial toxicity, acyl groups are transferred back onto carnitine.
-
The Efflux: These newly formed acylcarnitines (including MCACs like C10 and C12) are exported out of the mitochondria into the cytosol and plasma.
Key Insight for Researchers: Elevated plasma MCACs are often a surrogate marker for intramitochondrial stress and incomplete fatty acid oxidation (FAO), rather than just increased lipolysis.
Figure 1: The mechanism of MCAC generation during metabolic overload or enzymatic deficiency. Note the conversion of accumulated Acyl-CoA to Acylcarnitine to liberate free CoA.
Part 2: Physiological & Pathological Functions
1. Insulin Resistance (The Muoio-Koves Mechanism)
While LCACs are associated with membrane disruption, MCACs (specifically C10:0 and C12:0) have been identified as specific signaling mediators of insulin resistance.
-
Mechanism: Incomplete oxidation leads to C10/C12 accumulation.[1] These species interfere with insulin signaling in myocytes and adipocytes.
-
Evidence: Exposure of myotubes to C10-carnitine suppresses insulin-stimulated glucose uptake and Akt phosphorylation. This challenges the traditional "Randle Cycle" view, suggesting that the metabolite (MCAC), not just the competition for substrate, drives IR.
2. Pro-Inflammatory Signaling
MCACs act as sterile inflammation triggers. Research indicates they can activate the NF-
-
Pathway: C12-carnitine
JNK activation Serine phosphorylation of IRS-1 Insulin Resistance.
3. Clinical Biomarkers: MCAD Deficiency
In drug development for rare diseases, MCACs are the definitive diagnostic markers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.
-
The Profile:
-
Primary Marker: Octanoylcarnitine (C8).[2]
-
Secondary Markers: Hexanoylcarnitine (C6), Decanoylcarnitine (C10).
-
Diagnostic Ratio: C8/C10 and C8/C2.
-
-
Toxicity: In MCADD, the accumulation is not just a marker but a toxin. High levels of C8 metabolites are neurotoxic and can induce hypoketotic hypoglycemia and sudden death.
Table 1: Biological Roles of Specific MCAC Species
| MCAC Species | Common Name | Primary Biological Context | Pathological Implication |
| C8:0 | Octanoylcarnitine | MCAD Deficiency Hallmark | Neurotoxicity; Marker of |
| C10:0 | Decanoylcarnitine | Insulin Resistance | Blunts glucose uptake; Pro-inflammatory. |
| C12:0 | Dodecanoylcarnitine | Metabolic Gridlock | Strong association with T2D and ischemic stress. |
| C14:1 | Tetradecenoylcarnitine | VLCAD Deficiency | Marker of long-chain oxidation defects (often grouped with MCACs in broad screens). |
Part 3: Analytical Methodologies (LC-MS/MS)
Protocol: Targeted Quantitation of Plasma MCACs
1. Reagents & Standards:
-
Internal Standards (IS): Use a deuterated mix (e.g., Cambridge Isotope Laboratories NSK-B). Crucial: Must include d3-C8 and d3-C10.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma on ice.
-
Aliquot 50
L of plasma into a 1.5 mL tube. -
Add 10
L of Internal Standard mix (dissolved in MeOH). -
Add 400
L of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins. -
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.[3] Optional: Evaporate under nitrogen and reconstitute in mobile phase if higher sensitivity is needed.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7
m) or HILIC for better polar retention. -
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold 95% B
-
9-10 min: Re-equilibrate 5% B
-
-
MS Mode: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+).
4. Key MRM Transitions:
-
C8-Carnitine: m/z 288.2
85.0 (Quant), 229.1 (Qual) -
C10-Carnitine: m/z 316.3
85.0 -
d3-C8 (IS): m/z 291.2
85.0
Self-Validation Check: The precursor ion of m/z 85.0 is the characteristic fragment for the carnitine backbone. If your peaks do not show this fragment, they are not acylcarnitines.
Figure 2: Optimized LC-MS/MS workflow for targeted MCAC quantitation. Note the use of deuterated internal standards prior to precipitation to account for recovery losses.
Part 4: Clinical & Drug Development Implications
1. Safety Pharmacology (Mitochondrial Toxicity Screening)
Drug candidates that inhibit mitochondrial
-
Screening Strategy: Monitor C8 and C10 acylcarnitines in preclinical toxicology studies (rat/dog). An elevation indicates the drug is inhibiting the MCAD enzyme or COT, flagging a risk for drug-induced liver injury (DILI) or steatosis.
2. Metabolic Disease Targets
Targeting the efflux of MCACs or enhancing their oxidation is a therapeutic strategy for Type 2 Diabetes.
-
Therapeutic Hypothesis: Reducing the accumulation of C10/C12 carnitines in muscle tissue may restore insulin sensitivity. Agents that upregulate mitochondrial biogenesis (e.g., PGC-1
activators) can clear this "backlog" of intermediates.
3. Diagnostic Precision
In clinical trials for metabolic modulators, total acylcarnitine is an insufficient metric. You must resolve the profile.
-
Example: A drug improving Long-Chain oxidation might transiently increase Medium-Chain species if the downstream pathway (TCA cycle) remains blocked. This "metabolic shifting" must be monitored to ensure true efficacy.
References
-
Muoio, D. M., & Neufer, P. D. (2012). Lipid-induced mitochondrial stress and insulin action. Cell Metabolism, 15(5), 595-605. Link
-
Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism, 7(1), 45-56. Link
-
Rutkowsky, J. M., et al. (2014). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1378-E1387. Link
-
Rinaldo, P., et al. (2002). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Link
-
Schooneman, M. G., et al. (2013). Acylcarnitines: reflecting or inflicting insulin resistance? Diabetes, 62(1), 1-8. Link
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029-2039. Link
Sources
- 1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
The Role of Octanoyl L-Carnitine in Fatty Acid Metabolism: A Technical Guide
Abstract
Octanoyl L-carnitine (C8-carnitine) is a critical intermediate in cellular bioenergetics, serving as more than a simple metabolite. It is the esterified form of the medium-chain fatty acid (MCFA) octanoic acid and L-carnitine, primarily recognized for its role in transporting MCFAs into the mitochondrial matrix for β-oxidation. However, its significance extends far beyond this transport function. Clinically, octanoyl L-carnitine is the definitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common inborn errors of fatty acid metabolism. Its dramatic accumulation in this disorder provides a clear diagnostic window through newborn screening. Furthermore, emerging research is exploring the therapeutic potential of octanoyl L-carnitine in other metabolic disorders and its role as an indicator of drug-induced mitochondrial toxicity. This guide provides an in-depth examination of the biochemical functions of octanoyl L-carnitine, the analytical methodologies for its quantification, and its expanding role in clinical diagnostics and drug development.
The Landscape of Mitochondrial Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or sustained energy demand when glucose availability is limited.[1] This catabolic process systematically breaks down fatty acids into acetyl-CoA units, which subsequently enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[2]
The efficiency of FAO is contingent on a series of transport and enzymatic steps. Fatty acids must first be activated in the cytoplasm by conversion to their acyl-CoA esters. While short- and medium-chain fatty acids can diffuse across the inner mitochondrial membrane, long-chain fatty acids (LCFAs) are impermeable and require a dedicated transport mechanism known as the carnitine shuttle.[3][4]
The Carnitine Shuttle: A Regulated Gateway
The carnitine shuttle is an elegant three-enzyme system that facilitates the translocation of long-chain acyl-CoAs from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[5] This process is a critical control point for fatty acid oxidation.[6]
The key components are:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain acyl-CoA and free L-carnitine into an acylcarnitine ester, releasing Coenzyme A (CoA) into the cytosol.[6]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, acts as an antiporter, moving one molecule of acylcarnitine into the matrix in exchange for one molecule of free L-carnitine moving out.[7]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction. It converts the incoming acylcarnitine and a matrix CoA molecule back into an acyl-CoA and free L-carnitine.[4][6]
The regenerated acyl-CoA is now available for the enzymatic spiral of β-oxidation, and the liberated L-carnitine is shuttled back to the intermembrane space by CACT to participate in another transport cycle.
Octanoyl L-Carnitine: A Key Medium-Chain Intermediate
Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), are handled differently than LCFAs. They can cross the mitochondrial membranes independent of the CPT system and are activated to their CoA esters within the mitochondrial matrix.[8] However, octanoyl L-carnitine is still formed within the mitochondria, particularly under conditions where the flux through β-oxidation is altered.
The formation of intramitochondrial acylcarnitines, including octanoyl L-carnitine, is catalyzed by carnitine acyltransferases and serves a critical buffering function. It helps to regenerate free Coenzyme A (CoA-SH), which is essential for numerous metabolic reactions, and prevents the toxic accumulation of acyl-CoA species.[4]
The Diagnostic Keystone: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
The most profound clinical significance of octanoyl L-carnitine lies in its role as the primary biomarker for MCADD.[9] MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme.[10] This enzyme catalyzes the first step of β-oxidation for fatty acids with chain lengths from 6 to 12 carbons.
In individuals with MCADD, the block in this pathway causes the upstream accumulation of medium-chain acyl-CoAs, most notably octanoyl-CoA (C8-CoA).[11] To alleviate the sequestration of the vital CoA pool, the excess octanoyl-CoA is converted to octanoyl L-carnitine. This water-soluble conjugate is then exported from the mitochondria and accumulates to exceptionally high levels in the blood, making it an ideal and highly specific marker for diagnosis via newborn screening.[9][12]
Analytical Methodology: Quantification by Tandem Mass Spectrometry
The universal adoption of expanded newborn screening for MCADD was made possible by the development of robust analytical methods using tandem mass spectrometry (MS/MS).[12][13] This technology allows for the sensitive and specific quantification of octanoyl L-carnitine and other acylcarnitines from a small sample, typically a dried blood spot (DBS).
The Scientific Rationale of the MS/MS Method
The standard MS/MS method for acylcarnitine profiling relies on a "precursor ion scan" of m/z 85.[1][6]
-
Causality: During collision-induced dissociation (CID) in the mass spectrometer, all acylcarnitine species, regardless of their acyl chain length, characteristically fragment to produce a common product ion with a mass-to-charge ratio (m/z) of 85.[1] This fragment corresponds to the core carnitine structure [(CH2)2-CH=CH-COOH]+.
-
Experimental Choice: By setting the second quadrupole of the mass spectrometer to only detect ions of m/z 85 while scanning a range of parent masses in the first quadrupole, one can selectively identify all acylcarnitine species present in the sample in a single analysis. This provides a comprehensive acylcarnitine "profile."
To enhance sensitivity and chromatographic performance, samples are typically derivatized.
-
Causality: Acylcarnitines are zwitterionic molecules, which can suppress their ionization efficiency in electrospray ionization (ESI). Derivatization, most commonly through butylation (reacting with butanolic HCl), converts the carboxyl group to a butyl ester.[8]
-
Experimental Choice: This butylation neutralizes the negative charge, leaving a permanent positive charge on the quaternary amine. This results in a molecule that ionizes much more efficiently in positive-ion ESI mode, significantly improving the limit of detection.
Self-Validating Protocol: Quantification of Octanoyl L-Carnitine in Plasma
This protocol describes a validated system for the quantification of C8-carnitine and other acylcarnitines. The inclusion of stable isotope-labeled internal standards (SIL-IS) for each analyte class is critical for trustworthiness, as it corrects for variations in sample extraction, derivatization efficiency, and instrument response.
1. Reagents and Materials:
-
Human plasma (or dried blood spots)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
n-Butanol, anhydrous
-
Acetyl Chloride
-
Stable Isotope-Labeled Internal Standards (e.g., D3-Octanoyl L-carnitine)
-
Calibrators and Quality Control (QC) materials with known concentrations
2. Sample Preparation & Extraction:
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Add 400 µL of cold ACN or MeOH to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
3. Derivatization (Butylation):
-
Prepare fresh 3N butanolic HCl by slowly adding acetyl chloride to anhydrous n-butanol (e.g., 240 µL acetyl chloride to 3 mL n-butanol on ice).
-
Reconstitute the dried extract in 100 µL of 3N butanolic HCl.
-
Seal the tube and incubate at 65°C for 20 minutes.
-
Evaporate the reagent to dryness under nitrogen at 40°C.
-
Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
LC System: UPLC/HPLC with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A programmed gradient from low to high organic phase to elute acylcarnitines based on chain length.
-
Mass Spectrometer: Triple Quadrupole MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Precursor Ion Scan of m/z 85 OR Multiple Reaction Monitoring (MRM) for specific transitions (e.g., Butylated C8-carnitine: m/z 344.3 -> 85.1; Butylated D3-C8-carnitine: m/z 347.3 -> 85.1).
5. Quality Control:
-
A calibration curve is prepared using standards of known concentrations.
-
Low, medium, and high QC samples are run with each batch to ensure accuracy and precision.
-
The ratio of the analyte peak area to its corresponding SIL-IS peak area is used for quantification.
Clinical and Research Significance
The role of octanoyl L-carnitine is expanding beyond its foundational role in diagnosing MCADD.
Diagnostic Data in MCADD
The quantitative difference in octanoyl L-carnitine levels between healthy newborns and those with MCADD is stark, providing a clear diagnostic criterion. Analysis of acylcarnitine ratios, such as C8/C10 and C8/C2 (acetylcarnitine), further enhances diagnostic specificity.[3]
| Analyte | Healthy Newborns (μmol/L) | MCADD-affected Newborns (μmol/L) | Fold Increase (Approx.) |
| C6 (Hexanoylcarnitine) | < 0.10 | 0.5 - 2.5 | > 5-25x |
| C8 (Octanoylcarnitine) | < 0.22 | 3.1 - 28.3 | > 14-130x |
| C10 (Decanoylcarnitine) | < 0.25 | 0.5 - 4.0 | > 2-16x |
| Ratio C8/C2 | < 0.02 | > 0.2 | > 10x |
| Ratio C8/C10 | < 1.0 | > 5.0 | > 5x |
| Data synthesized from sources.[1][3] |
A Novel Therapeutic Agent for LC-FAODs
Recent groundbreaking research has identified a new therapeutic role for octanoyl L-carnitine. Long-chain fatty acid oxidation disorders (LC-FAODs), such as CPT2 or VLCAD deficiency, result in energy deficits in high-demand tissues like heart and skeletal muscle.[3] While therapies using medium-chain triglycerides (MCTs) have been used to provide an alternative fuel source, their efficacy is limited.
The underlying reason is that heart and skeletal muscle lack sufficient levels of the medium-chain acyl-CoA synthetase enzymes required to activate the fatty acids derived from MCTs.[3] However, these tissues can robustly metabolize medium-chain acylcarnitines. Orally administered octanoyl L-carnitine can bypass this metabolic bottleneck. It is absorbed and transported to the mitochondria where the enzyme Carnitine Acetyltransferase (CrAT) , which is abundant in muscle, efficiently converts it to octanoyl-CoA directly within the matrix for subsequent β-oxidation.[3] This novel approach has shown significant promise in preclinical models, improving muscle strength and endurance.
Biomarker of Mitochondrial Toxicity
Alterations in acylcarnitine profiles are emerging as sensitive biomarkers of drug-induced mitochondrial dysfunction. Various xenobiotics can impair mitochondrial function by inhibiting enzymes of the electron transport chain or β-oxidation. This disruption leads to an accumulation of acyl-CoAs, which are then shunted to form acylcarnitines, causing their levels to rise in circulation.[4] Elevated levels of octanoyl L-carnitine and other medium- and long-chain acylcarnitines have been observed in preclinical models of toxicity from drugs like acetaminophen, indicating a failure in FAO.[4] Monitoring these profiles in drug development can provide an early warning signal for mitochondrial toxicity.
Conclusion and Future Directions
Octanoyl L-carnitine is a pivotal molecule in fatty acid metabolism, whose importance has evolved from a simple metabolic intermediate to a cornerstone of modern clinical diagnostics and a promising therapeutic agent. Its unambiguous and dramatic elevation in MCADD has saved countless lives through its central role in newborn screening programs. The analytical techniques, centered on tandem mass spectrometry, are robust, sensitive, and serve as a paradigm for metabolic screening.
Looking forward, the field is rapidly advancing. The therapeutic application of octanoyl L-carnitine for LC-FAODs represents a significant shift in treatment strategy, targeting a previously unrecognized metabolic bottleneck. Furthermore, its utility as a biomarker for assessing drug-induced mitochondrial toxicity and other acquired metabolic syndromes is an area of active investigation. Continued research into the nuanced roles of octanoyl L-carnitine and other acylcarnitines will undoubtedly deepen our understanding of cellular metabolism and open new avenues for therapeutic intervention in a wide range of human diseases.
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Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. [Link]
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Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. bioRxiv. [Link]
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Solo, K. J., Zhang, Y., Bharathi, S. S., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. PubMed. [Link]
-
Schwarzenbacher, D., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. [Link]
-
Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. PubMed. [Link]
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies Technical Note. [Link]
-
Grosse, S. D., et al. (2008). Spectrum of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening. Pediatrics. [Link]
-
Reactome. Mitochondrial Fatty Acid Beta-Oxidation. Reactome Pathway Database. [Link]
-
Tong, L. The Carnitine Acyltransferases Project. Columbia University. [Link]
-
Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology. [Link]
-
McCann, M. R., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]
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New England Consortium of Metabolic Programs. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). New England Consortium of Metabolic Programs. [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]
-
Genomics Education Programme. (2020). Medium-chain acyl-CoA dehydrogenase deficiency. Health Education England. [Link]
-
Labcorp. (n.d.). Invitae Elevated C6, C8 and C10 (MCAD deficiency) Test. Labcorp. [Link]
-
JASEM. (n.d.). Free and Total Carnitine/Acylcarnitines Quantitative LC-MS/MS Analysis Kit. JASEM. [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
-
The Medical Biochemistry Page. (2025). Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. themedicalbiochemistrypage.org. [Link]
-
Taylor & Francis Online. (n.d.). Carnitine palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]
-
Fingerhut, R., et al. (2017). MCAD-Deficiency with Severe Neonatal Onset, Fatal Outcome and Normal Acylcarnitine Profile. International Journal of Neonatal Screening. [Link]
-
MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Zytkovicz, T. H., et al. (2001). Tandem mass spectrometric analysis for amino, organic, and fatty acid disorders in newborn dried blood spots: a two-year summary from the New England Newborn Screening Program. Clinical Chemistry. [Link]
-
AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]
-
Wikipedia. (n.d.). Beta oxidation. Wikipedia. [Link]
-
Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. [Link]
-
Ferdinandusse, S., et al. (2022). Carnitine-Acylcarnitine Translocase Deficiency. GeneReviews®. [Link]
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- 11. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]
A Senior Application Scientist's In-Depth Technical Guide to Octanoyl L-Carnitine-d3 Chloride for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of an Internal Standard in Quantitative Bioanalysis
In the landscape of modern metabolomics and clinical research, the precise quantification of endogenous molecules is paramount. Acylcarnitines, such as octanoyl L-carnitine, have emerged as crucial biomarkers for a range of metabolic disorders, including inborn errors of fatty acid oxidation. Their accurate measurement in complex biological matrices like plasma, serum, and tissue extracts is a formidable analytical challenge. This is where the indispensable role of a stable isotope-labeled internal standard (SIL-IS) comes to the forefront. Octanoyl L-Carnitine-d3 Chloride, a deuterated analog of the endogenous analyte, is designed to mimic the behavior of the target molecule throughout the analytical process, from sample preparation to detection by mass spectrometry (MS). Its use is foundational to achieving the accuracy, precision, and robustness required for reliable clinical and research findings. This guide provides an in-depth technical overview of commercially available Octanoyl L-Carnitine-d3 Chloride, offering practical insights into supplier qualification, in-house verification, and best practices for its application in quantitative assays.
Understanding the Analyte: Octanoyl L-Carnitine and its Significance
Octanoyl L-carnitine is a medium-chain acylcarnitine, an ester of L-carnitine and octanoic acid. It is a key intermediate in the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a primary pathway for cellular energy production.[1] Elevated or depleted levels of octanoyl L-carnitine can be indicative of metabolic dysregulation. For instance, its accumulation is a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of metabolism.[2] Therefore, the ability to accurately quantify this metabolite is of significant diagnostic and research interest.
Commercial Suppliers of Octanoyl L-Carnitine-d3 Chloride: A Comparative Overview
The selection of a reliable commercial supplier for a critical reagent like an internal standard is a decision that should be based on rigorous evaluation of product quality and the supplier's transparency in providing comprehensive technical data. Several reputable suppliers offer Octanoyl L-Carnitine-d3 Chloride. Below is a comparative summary of key specifications from prominent vendors. It is imperative for the end-user to always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Isotopic Enrichment | Format |
| Cayman Chemical | 26577 | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.9 g/mol | ≥99% deuterated forms (d₁-d₃)[3] | Solid[3] |
| LGC Standards | TRC-O238007 | 1334532-24-9 | C₁₅D₃H₂₇NO₄·Cl | 326.87 g/mol | Not explicitly stated on website; CoA required[4] | Neat[4] |
| Sigma-Aldrich | 730912 | 1334532-24-9 | C₁₅D₃H₂₇ClNO₄ | 326.87 g/mol | 99 atom % D, 98% (CP)[5] | Powder[5] |
| MedChemExpress | HY-139392S | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.87 g/mol | Purity (HPLC): 99.94%, Isotopic Enrichment: 99.96% (d₃)[6] | Solid[6] |
| Santa Cruz Biotechnology | sc-214935 | 1334532-24-9 | C₁₅H₂₇D₃ClNO₄ | 326.87 g/mol | CoA required[3] | Solid |
| Cambridge Isotope Laboratories, Inc. | DLM-755 | 1334532-24-9 | C₁₅D₃H₂₇ClNO₄ | 326.87 g/mol | 98% Chemical Purity[5] | Neat[5] |
Note: The information in this table is compiled from publicly available data on the suppliers' websites and is subject to change. "CP" refers to Chemically Pure. Always consult the lot-specific Certificate of Analysis for precise data.
The Science of Synthesis and Quality Control: A Deeper Dive
A thorough understanding of how Octanoyl L-Carnitine-d3 Chloride is synthesized and the subsequent quality control measures is crucial for appreciating its utility and potential limitations.
Synthesis of Deuterium-Labeled Acylcarnitines
The synthesis of Octanoyl L-Carnitine-d3 Chloride typically involves a multi-step process. A common strategy is the esterification of L-carnitine with a deuterated octanoyl derivative. The deuterium labels are strategically incorporated into the molecule at positions that are not susceptible to exchange under physiological or analytical conditions. For instance, the d3-label is often on the N-methyl groups of the carnitine moiety.
One synthetic approach could involve the reaction of L-carnitine with deuterated octanoyl chloride. The deuterated octanoyl chloride can be prepared from octanoic acid through various deuteration techniques, followed by conversion to the acid chloride.[7] Alternatively, deuterium can be introduced at the carnitine synthesis stage. The biosynthesis of carnitine starts from lysine, and specific enzymatic or chemical steps can be modified to incorporate deuterium.[8][9]
The choice of synthetic route has implications for the final product's purity profile, including the isotopic enrichment and the presence of any unlabeled material or other impurities.
Authoritative Grounding in Quality Control
A supplier's commitment to rigorous quality control is a cornerstone of trustworthiness. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific lot of the internal standard. A comprehensive CoA for Octanoyl L-Carnitine-d3 Chloride should include the following:
-
Identity Confirmation: This is typically established using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of the molecule.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector, or MS) is the gold standard for assessing chemical purity. The chromatogram should show a single major peak corresponding to the product, with minimal impurities.
-
Isotopic Purity and Enrichment: This is a critical parameter for a SIL-IS. It is typically determined by mass spectrometry. The data should indicate the percentage of the desired deuterated species (d3) and the levels of any other isotopic variants (d0, d1, d2). High isotopic enrichment is crucial to minimize signal interference from the internal standard at the mass-to-charge ratio of the analyte.
-
Enantiomeric Purity: Since the endogenous analyte is the L-enantiomer, it is important to ensure that the internal standard is also of high enantiomeric purity. This can be assessed by chiral chromatography or NMR with chiral shift reagents.
-
Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of any residual solvents from the synthesis and purification processes.
In-House Verification of Octanoyl L-Carnitine-d3 Chloride: A Self-Validating Protocol
While a comprehensive CoA from a reputable supplier provides a strong foundation of trust, it is considered best practice in many laboratories, particularly in regulated environments, to perform an in-house verification of critical reagents. This not only confirms the supplier's specifications but also ensures the integrity of the material after shipping and storage.
Experimental Workflow for In-House Verification
Caption: Workflow for the in-house verification of Octanoyl L-Carnitine-d3 Chloride.
Detailed Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Allow the container of Octanoyl L-Carnitine-d3 Chloride to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the solid material using a calibrated analytical balance.
-
Dissolve the weighed material in a known volume of high-purity solvent (e.g., LC-MS grade methanol or water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in an amber vial to protect from light.
2. LC-MS/MS Analysis for Identity and Isotopic Purity Assessment:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is ideal for this purpose. A triple quadrupole mass spectrometer can also be used.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for acylcarnitine analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL of a diluted working solution.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Analysis: Acquire data in full scan mode to confirm the presence of the [M+H]⁺ ion for Octanoyl L-Carnitine-d3 (m/z ~327.2).
-
Isotopic Distribution: Examine the isotopic pattern of the molecular ion to assess the isotopic enrichment. The most abundant peak should correspond to the d3 species. The relative intensities of the d0, d1, and d2 peaks should be minimal.
-
MS/MS Analysis: Fragment the precursor ion and confirm the presence of characteristic product ions (e.g., a neutral loss of 59 Da corresponding to the trimethylamine group).
-
3. ¹H-NMR for Structural Confirmation and Purity Assessment:
-
Sample Preparation: Dissolve a sufficient amount of the material in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Data Acquisition: Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Confirm the presence of all expected proton signals and their chemical shifts, multiplicities, and integrations.
-
The signal corresponding to the N-methyl groups should be significantly reduced or absent, confirming the deuterium labeling at this position.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Field-Proven Insights: Navigating the Pitfalls of Using SIL-IS
As a Senior Application Scientist, I have observed several common challenges that researchers encounter when using SIL-IS. A proactive understanding of these potential issues is key to developing robust and reliable quantitative assays.
-
Matrix Effects: Even with a co-eluting SIL-IS, significant ion suppression or enhancement from the biological matrix can impact assay performance.[10] It is crucial to evaluate matrix effects during method validation by comparing the analyte response in the presence and absence of matrix.
-
Isotopic Instability: While the deuterium labels in Octanoyl L-Carnitine-d3 Chloride are generally stable, it is important to be aware of the potential for back-exchange, particularly under harsh sample preparation conditions (e.g., extreme pH).
-
Crosstalk/Isotopic Contribution: If the isotopic purity of the SIL-IS is not sufficiently high, the d0 isotopologue of the internal standard can contribute to the signal of the endogenous analyte, leading to an overestimation, especially at low concentrations.
-
Chromatographic Separation of Isotopologues: In some cases, deuteration can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[11] This can be problematic if the chromatographic peak is narrow and the integration windows are not set appropriately.
-
Differential Stability: While a SIL-IS is expected to have similar stability to the analyte, this should be experimentally verified, especially for long-term storage in biological matrices.
Broader Scientific Context: The Role of Octanoyl L-Carnitine in Fatty Acid β-Oxidation
To fully appreciate the significance of accurately measuring octanoyl L-carnitine, it is helpful to visualize its role in the broader context of cellular metabolism. The following diagram illustrates the fatty acid β-oxidation pathway, highlighting the critical role of the carnitine shuttle in transporting fatty acids into the mitochondria.
Caption: The role of the carnitine shuttle in fatty acid β-oxidation.
Conclusion: Ensuring Data Integrity Through Rigorous Reagent Qualification
Octanoyl L-Carnitine-d3 Chloride is a vital tool for researchers and drug development professionals engaged in the quantitative analysis of metabolic pathways. The accuracy and reliability of the data generated are fundamentally dependent on the quality of this internal standard. By carefully selecting a reputable supplier, understanding the nuances of its synthesis and quality control, and implementing a robust in-house verification protocol, researchers can have a high degree of confidence in their analytical results. This in-depth guide has aimed to provide the technical knowledge and practical insights necessary to empower scientists to make informed decisions and to uphold the highest standards of scientific integrity in their work.
References
-
Mano, N., & Takahashi, N. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta, 469, 44-50.[10]
-
Kasuya, F., Igarashi, K., & Fukui, M. (1999). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. American Journal of Physiology-Endocrinology and Metabolism, 276(3), E492-E498.[12]
-
ResearchGate. (n.d.). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine | Request PDF. Retrieved February 13, 2026, from [Link][13]
-
Wang, Z., He, G., & Niu, H. (2019). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. Molecules, 24(18), 3333.[7]
-
Li, Y., et al. (2020). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1136, 128-137.[14]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved February 13, 2026, from [Link][15]
-
Agilent Technologies, Inc. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved February 13, 2026, from [Link][16]
-
Biomol.de. (2020, February 7). Octanoyl-DL-carnitine (chloride) | CAS 14919-35-8 | Cayman Chemical. Retrieved February 13, 2026, from [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1653.[17]
-
Stockmann, H., et al. (2020). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 16, 2396-2405.[18]
-
Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved February 13, 2026, from [Link][19]
-
Bajnóczi, G., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 523.[20]
-
Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved February 13, 2026, from [Link][8]
-
Bansal, S., et al. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. PLoS One, 9(6), e99639.[9]
-
Djukanovic, D., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6035-6109.[21]
-
Guerrero, A., & Feixas, J. (2014). Synthesis of a New Deuterium-Labeled Phytol as a Tool for Biosynthetic Studies. Synthesis, 46(10), 1343-1348.[22]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 4. isotope.com [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 8. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciex.com [sciex.com]
- 15. lcms.cz [lcms.cz]
- 16. Octanoyl-DL-carnitine (chloride) | CAS 14919-35-8 | Cayman Chemical | Biomol.de [biomol.com]
- 17. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. mdpi.com [mdpi.com]
- 20. (+/-)-Octanoylcarnitine chloride | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 21. researchgate.net [researchgate.net]
- 22. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
Technical Guide: Stability, Storage, and Handling of Octanoyl L-Carnitine-d3 Chloride
Executive Summary
Octanoyl L-Carnitine-d3 Chloride (C8-Carnitine-d3) is a stable isotope-labeled medium-chain acylcarnitine used primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).[1] Its reliability in clinical diagnostics (e.g., MCAD deficiency screening) and metabolic profiling depends entirely on maintaining the integrity of its ester bond and isotopic label .
This guide details the physicochemical vulnerabilities of the molecule—specifically ester hydrolysis and hygroscopicity —and provides a self-validating framework for its storage and experimental use.
Part 1: Chemical Identity & Physicochemical Profile[2]
To preserve this compound, one must understand its structural weaknesses. The "Chloride" salt form enhances water solubility, which is beneficial for biological compatibility but detrimental to solid-state stability if humidity is uncontrolled.
| Parameter | Technical Specification |
| Chemical Name | Octanoyl-L-carnitine-d3 (chloride) |
| Synonyms | C8-Carnitine-d3, L-Octanoylcarnitine-d3 |
| Molecular Formula | C₁₅H₂₇D₃ClNO₄ |
| Molecular Weight | ~326.9 g/mol |
| Solubility | Water (>50 mg/mL), Methanol, DMSO |
| Hygroscopicity | High (Chloride salt attracts atmospheric moisture) |
| Critical Lability | Ester Hydrolysis (Cleavage of octanoyl group) |
Part 2: Critical Stability Mechanisms
The degradation of Octanoyl L-Carnitine-d3 is not random; it follows specific chemical kinetics. The two primary failure modes are Hydrolysis and Isotopic Exchange .
Ester Hydrolysis (The Primary Threat)
The ester linkage between the carnitine backbone and the octanoic acid tail is susceptible to nucleophilic attack by water. This reaction is pH-dependent .[2]
-
Acidic pH (< 5): Relatively stable.
-
Neutral pH (~7): Slow hydrolysis over time.
-
Basic pH (> 8): Rapid hydrolysis.
Causality: High pH promotes the formation of hydroxide ions (
Deuterium Exchange (The "d3" Risk)
While the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), exposure to extreme pH or catalytic conditions can theoretically lead to deuterium-hydrogen exchange, diluting the isotopic purity and shifting the mass spectrum signal, rendering it useless as an IS.
Visualization: Degradation Pathway
The following diagram illustrates the irreversible hydrolysis pathway that must be prevented.
Caption: Mechanism of ester hydrolysis. The intact IS degrades into Free Carnitine-d3 (which interferes with free carnitine quantification) and Octanoic Acid.
Part 3: Storage Protocols
Storage strategies must strictly separate the Solid State (bulk powder) from the Solution State (working stocks).
Table 1: Storage Matrix & Conditions
| State | Temp | Container | Solvent System | Max Shelf Life |
| Solid (Powder) | -20°C | Amber Glass + Desiccant | N/A | > 2 Years |
| Stock Solution | -80°C | Silanized Glass / Polypropylene | 100% Methanol | 6 Months |
| Working Sol. | -20°C | Polypropylene | 50:50 MeOH:H₂O | < 1 Month |
| Autosampler | +4°C | Glass Insert | Mobile Phase | < 24 Hours |
Protocol A: Solid State Management
-
Desiccation: The chloride salt is hygroscopic. Store the primary vial inside a secondary container (jar) containing active silica gel or molecular sieves.
-
Thermal Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold vial in humid air causes immediate condensation on the powder. This water initiates hydrolysis even after the vial is returned to the freezer.
-
Protocol B: Stock Solution Preparation
Solvent Choice: Methanol (MeOH) is the gold standard.
-
Reasoning: MeOH provides excellent solubility and is protic but less nucleophilic than water, slowing hydrolysis.
-
Avoid: Storing stocks in 100% water or phosphate buffers (pH > 7), as these accelerate degradation.
Part 4: Experimental Workflow
The following workflow ensures the integrity of the standard from the freezer to the mass spectrometer.
Step-by-Step Reconstitution
-
Equilibrate: Bring vial to 20-25°C.
-
Solvent Addition: Add 100% LC-MS grade Methanol to achieve a concentration of 1–5 mg/mL.
-
Vortex/Sonicate: Vortex for 30 seconds. If particles persist, sonicate briefly (max 1 min) to avoid heating.
-
Aliquot: Immediately divide into single-use aliquots (e.g., 100 µL) in polypropylene tubes.
-
Why? Repeated freeze-thaw cycles cause condensation and ice crystal formation, which can physically degrade the molecule and introduce water.
-
-
Storage: Store aliquots at -80°C.
Visualization: Stock Preparation Workflow
Caption: Operational workflow for preparing stock solutions. The equilibration step is critical to prevent moisture ingress.
Part 5: Quality Control & Troubleshooting (Self-Validation)
How do you verify your standard is still valid? Do not rely on "expiration dates" alone. Use these MS-based checks.
The "Zero-Time" Check
Inject the fresh stock immediately upon preparation. Record the Area Ratio of the Octanoyl-L-carnitine-d3 (Parent) to L-Carnitine-d3 (Hydrolysis Product).
-
Pass Criteria: L-Carnitine-d3 signal should be < 2% of the parent signal.
Monitoring Hydrolysis (m/z shift)
In positive ESI mode (LC-MS/MS), monitor the following transitions:
-
Target (Parent): Precursor m/z ~327.3 → Product m/z 85.0 (Common fragment).
-
Degradant (Free Carnitine-d3): Precursor m/z ~165.2 → Product m/z 85.0.
If the signal for m/z 165.2 increases over time in your stock solution, hydrolysis has occurred. Discard the stock.
Isotopic Purity Check
Monitor the M+0 (unlabeled) channel.
-
If the M+0 signal increases relative to the M+3 signal, it suggests either contamination with unlabeled standard or (less likely) isotopic exchange.
References
-
H. Chase, et al. (1984). Carnitine ester hydrolysis in arteries. Comparative Biochemistry and Physiology Part B. Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2017). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance. (General guidance on Internal Standard handling).
Sources
Octanoyl L-Carnitine-d3 Chloride material safety data sheet
Operational Framework for High-Precision Quantitation in Metabolic Profiling
Abstract
This technical guide provides a comprehensive operational framework for Octanoyl L-Carnitine-d3 Chloride (C8-Carnitine-d3), a stable isotope-labeled internal standard critical for the quantification of medium-chain acylcarnitines.[1][2] While traditional Material Safety Data Sheets (MSDS) focus solely on hazard identification, this document integrates safety protocols with analytical integrity , detailing how physicochemical properties—specifically hygroscopicity and isotopic stability—directly impact quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1][2] This guide is designed for analytical chemists and metabolic researchers targeting Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency screening.[1][2]
Part 1: Molecular Identity & Physicochemical Integrity
Octanoyl L-Carnitine-d3 Chloride is the deuterated analog of octanoylcarnitine, a diagnostic metabolite.[1][2] Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the labeled standard corrects for ionization suppression and extraction variability.[2]
1.1 Structural Architecture
-
Chemical Name: L-Carnitine octanoyl ester-d3 (chloride salt)[1][2][3][4]
-
Formula:
[1][2][3] -
Isotopic Labeling: The deuterium label (
) is located on the N-methyl group of the quaternary ammonium moiety.[2] -
Counter-ion: Chloride (
).[1][2]-
Function: The chloride salt form enhances aqueous and methanolic solubility, facilitating rapid dissolution in extraction solvents.
-
1.2 Physicochemical Data Table
| Property | Specification | Operational Implication |
| Molecular Weight | ~326.87 g/mol | +3 Da shift from native C8-Carnitine (323.9 g/mol ).[1][2] |
| Physical State | Crystalline Solid | Prone to static; requires anti-static gun for weighing. |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly; alters effective mass. |
| Solubility | MeOH, Water, DMSO | Compatible with standard protein precipitation workflows. |
| Isotopic Purity | Essential to prevent "cross-talk" (unlabeled impurity contributing to analyte signal).[2] |
Part 2: Metabolic Context & Diagnostic Logic[2][6]
The primary application of this material is the diagnosis of MCAD Deficiency , the most common disorder of fatty acid oxidation.
2.1 The Metabolic Blockade
In healthy metabolism, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the dehydrogenation of C6–C12 fatty acids.[1][2] In MCAD deficiency, this enzyme is defective.[6][7]
-
Consequence: Medium-chain acyl-CoAs (specifically Octanoyl-CoA) accumulate in the mitochondria.[1][2]
-
Detoxification: To relieve mitochondrial stress, the accumulated Acyl-CoA is converted to Acylcarnitine (C8-Carnitine) by carnitine acyltransferases and exported into the blood [2].[1][2]
-
Detection: Elevated C8-Carnitine in blood (measured against the C8-d3 internal standard) is the primary biomarker.[1][2]
2.2 Pathway Visualization
The following diagram illustrates the mechanistic failure in MCAD deficiency that necessitates the use of Octanoyl L-Carnitine-d3.
Caption: C8-Carnitine accumulation mechanism.[1][2] The MCAD block forces the conversion of toxic Acyl-CoA into Acylcarnitine, which is exported to the blood.[2]
Part 3: Risk Management & Handling (Enhanced MSDS)
Standard MSDS documents classify this compound as a chemical irritant. However, for the analytical scientist, the "Hazard" is not just toxicity, but data corruption .
3.1 Health & Safety Profile
-
Signal Word: Warning.
-
GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[2]
-
Biological Mimicry: As a carnitine analog, it is biologically active. While acute toxicity is low, avoid inhalation of dust to prevent potential respiratory sensitization.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood during powder handling to prevent inhalation.
3.2 Stability & Handling (The "Data Hazard")
The chloride salt is hygroscopic .[2] Moisture uptake introduces a systematic error in gravimetric preparation.
-
The Risk: If the powder absorbs 2% water by weight during weighing, your stock solution concentration is 2% lower than calculated. This error propagates to every sample, causing a false low bias in patient results.
-
Mitigation Protocol:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Desiccation: Store bulk material in a desiccator at -20°C.
-
Rapid Weighing: Use an anti-static gun to neutralize charge; weigh quickly into a tared vessel. Alternatively, dissolve the entire vial contents with a known volume of solvent (volumetric addition) to bypass weighing errors [3].[2]
-
Part 4: Analytical Protocol (LC-MS/MS)
This section details the self-validating workflow for using Octanoyl L-Carnitine-d3 Chloride as an Internal Standard (IS).
4.1 Working Standard Preparation
Objective: Create a stable IS working solution for daily use.
-
Primary Stock (1 mg/mL): Dissolve accurately weighed C8-Carnitine-d3 in Methanol. Store at -20°C. Stability: >1 year.
-
Working IS Solution: Dilute Primary Stock into the extraction solvent (typically Methanol containing other acylcarnitine IS).[2]
4.2 Sample Preparation (Dried Blood Spot - DBS)
-
Step 1: Punch 3.2 mm DBS disk into a 96-well plate.
-
Step 2 (Critical): Add Working IS Solution (in Methanol) directly to the spot.[2]
-
Step 3: Incubate (20 min, ambient), then transfer supernatant.
-
Step 4: Evaporate and reconstitute (if using derivatized method) or inject directly (underivatized method).[2]
4.3 LC-MS/MS Workflow Visualization
Caption: IDMS Workflow. Note that precursor ions differ by 3 Da, but both fragment to the common 85.1 m/z backbone ion in standard acylcarnitine analysis.[2]
4.4 Quality Assurance Checks
To validate the system, monitor the IS Peak Area across the run.
-
Acceptance Criteria: IS area variation < 15% RSD across the batch.
-
Failure Mode: A sudden drop in IS area indicates "Ion Suppression" from the matrix (e.g., phospholipids).[2] Because the IS co-elutes with the analyte, the analyte is likely suppressed too. The ratio (Analyte/IS) corrects for this, provided the signal is not completely extinguished.
References
-
GeneReviews® [Internet]. (2024).[2] Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Forum. (2008). Handling Hygroscopic Reference Standards. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2023).[2] Newborn Screening Quality Assurance Program (NSQAP).[2] Retrieved from [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. MCAD [gmdi.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Octanoyl L-Carnitine (C8) in Human Plasma via LC-MS/MS
Abstract & Scope
This application note details a robust, high-throughput LC-MS/MS protocol for the quantification of Octanoyl L-carnitine (C8-carnitine) in human plasma. C8-carnitine is a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a disorder of fatty acid oxidation.[1]
Unlike traditional methods relying on butyl-ester derivatization—which can induce artificial hydrolysis of acylcarnitines and overestimate free carnitine—this protocol utilizes an underivatized approach. This ensures superior analyte stability and reduced sample preparation time while maintaining the sensitivity required for clinical and pharmaceutical research.
Target Audience: Bioanalytical scientists, DMPK researchers, and clinical chemists.
Scientific Rationale & Experimental Design
The "Underivatized" Advantage
Historically, acylcarnitines were derivatized with butanol-HCl to improve ionization efficiency. However, this acid-catalyzed process is chemically aggressive.
-
Integrity Issue: Acidic conditions can hydrolyze the ester bond of acylcarnitines, converting them back to free carnitine (C0) and fatty acids, leading to negative bias for C8 and positive bias for C0.
-
Solution: Modern electrospray ionization (ESI) sources are sufficiently sensitive to detect underivatized acylcarnitines. This method preserves the native analyte structure.
Chromatographic Strategy
Octanoyl carnitine is a zwitterion with a medium-length fatty acid chain.
-
Column Selection: A Reversed-Phase C18 column with enhanced polar retention (e.g., Waters ACQUITY HSS T3 or Phenomenex Kinetex C18) is selected. Standard C18 columns may elute carnitines too quickly (in the void volume), leading to ion suppression.
-
Mobile Phase: A gradient of Water/Acetonitrile with Formic Acid is used to protonate the carboxylic acid, ensuring positive mode ionization.
Materials & Reagents
| Reagent | Grade/Specification | Notes |
| Analyte | Octanoyl L-Carnitine (C8) | >98% Purity |
| Internal Standard (IS) | Octanoyl-L-carnitine-d3 (methyl-d3) | Compensates for matrix effects |
| Solvents | LC-MS Grade Methanol, Acetonitrile, Water | Essential to minimize background noise |
| Additives | Formic Acid (99%+) | Proton source for ESI+ |
| Matrix | Human Plasma (K2EDTA) | Free of significant hemolysis |
Experimental Protocol
Preparation of Standards
-
Stock Solution: Dissolve C8-carnitine in 50:50 Methanol:Water to 1 mg/mL.
-
IS Working Solution: Dilute C8-d3 to 50 ng/mL in Methanol. Note: This solution also serves as the protein precipitation agent.
-
Calibration Curve: Spike blank plasma to create concentrations: 10, 50, 100, 500, 1000, 5000 nM.
Sample Extraction (Protein Precipitation)
This workflow is designed for high throughput and removal of phospholipids.
Figure 1: Protein precipitation workflow ensuring removal of plasma proteins while retaining the polar carnitine analyte.
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Load |
| 3.0 | 95 | Elution of C8 |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) Positive.[2]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |
|---|---|---|---|---|
| Octanoyl Carnitine | 288.2 | 85.1 | 25 | 50 |
| Octanoyl Carnitine-d3 | 291.2 | 85.1 | 25 | 50 |
Note: The product ion at m/z 85.1 corresponds to the characteristic +CH2-CH=CH-COOH fragment common to the carnitine backbone.
Figure 2: MS/MS fragmentation logic. The specific precursor is selected in Q1, fragmented in Q2, and the conserved backbone detected in Q3.
Method Validation & Performance
To ensure Trustworthiness (Part 2 of requirements), the following validation parameters must be met:
-
Linearity: The method is linear from 10 nM to 5000 nM (
). -
Accuracy & Precision:
-
Intra-day CV: < 5%
-
Inter-day CV: < 8%[6]
-
Accuracy: 85-115% of nominal value.
-
-
Matrix Effect: The use of C8-d3 is critical. Co-eluting phospholipids can suppress ionization. The deuterated IS co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the quantification.
-
Stability:
Troubleshooting & Optimization
-
High Background/Carryover: Acylcarnitines are "sticky." If carryover is observed in blank samples, add a needle wash step with 50:50 Methanol:Isopropanol.
-
Peak Tailing: Usually indicates secondary interactions with free silanols on the column. Ensure the mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol ionization.
-
Isobaric Interferences: While C8 is distinct, other isomers (e.g., branched-chain octanoyl isomers) may exist. If peak splitting occurs, flatten the gradient slope between 1.0 and 3.0 minutes to improve resolution.
References
-
Matern, D., et al. (2001). "Prospective diagnosis of medium-chain acyl-CoA dehydrogenase deficiency in neonates by electrospray tandem mass spectrometry." Pediatrics. Link
-
Fingerhut, R., et al. (2009). "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Analytical Chemistry. Link
-
CLSI. (2017). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition." CLSI document NBS04. Link
-
Turgeon, C. T., et al. (2010). "Validation of a liquid chromatography-tandem mass spectrometry method for the quantification of acylcarnitines in dried blood spots." Clinical Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
Application Note & Protocol: Quantification of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry
Abstract
Acylcarnitine profiling from dried blood spots (DBS) is a cornerstone of modern metabolic screening, particularly for newborns, enabling the early detection of numerous inborn errors of metabolism. This application note provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the principles and practices of acylcarnitine quantification. We delve into the critical pre-analytical considerations, present detailed, field-proven protocols for sample preparation and analysis, and discuss the interpretation of results. The methodology is grounded in the gold-standard technique of tandem mass spectrometry (MS/MS), elucidating the causality behind experimental choices to ensure data of the highest integrity and reliability.
Scientific Foundation: The "Why" of Acylcarnitine Profiling
The Biological Role of Acylcarnitines
Carnitine and its acylated derivatives, known as acylcarnitines, are essential molecules in cellular energy metabolism.[1][2] Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the Krebs cycle and subsequent ATP generation. This process, known as the "carnitine shuttle," is vital, especially during periods of fasting or metabolic stress when fatty acids become a primary energy source.[1][3]
Clinical Significance in Metabolic Disease
Inborn errors of metabolism (IEM), such as fatty acid oxidation disorders (FAODs) and certain organic acidurias, arise from genetic defects in the enzymes required for these metabolic pathways.[3][4] When a specific enzyme is deficient, its substrate—a particular fatty acid or organic acid—accumulates. This excess acyl-CoA is esterified to carnitine, forming a specific acylcarnitine that can be exported from the mitochondria and detected in the bloodstream.[4]
Therefore, the analysis of the acylcarnitine profile—a snapshot of free carnitine (C0) and various short-, medium-, and long-chain acylcarnitines—serves as a powerful diagnostic tool.[2] An abnormal elevation of a specific acylcarnitine or a characteristic pattern of multiple acylcarnitines can pinpoint the location of the metabolic block, allowing for early diagnosis and intervention.[1] This is the fundamental principle behind its widespread use in newborn screening programs worldwide.
The Dried Blood Spot (DBS) Advantage
The use of dried blood spots as the specimen of choice is a critical enabling technology. DBS offers significant logistical and practical advantages over traditional plasma or serum samples:
-
Minimally Invasive Collection: A simple heel or finger prick is sufficient, which is ideal for neonates.[5]
-
Ease of Transport and Storage: DBS cards are stable at ambient temperature for short periods, simplifying shipping to centralized laboratories.[1][6] For long-term studies, they can be stored compactly at -20°C or below.[7][8]
-
Sample Stability: The drying process provides a degree of analyte stability, though proper handling is crucial to prevent degradation.[7][8]
Pre-Analytical Protocol: Ensuring Sample Integrity from the Start
The quality of the final analytical data is inextricably linked to the quality of the initial specimen. Adherence to standardized collection and handling procedures is non-negotiable. The protocols outlined below are based on authoritative guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][9][10]
Protocol 1: Dried Blood Spot (DBS) Specimen Collection
-
Preparation: Warm the heel (for infants) to increase blood flow. Clean the puncture site with an alcohol wipe and allow it to air dry completely.[8]
-
Puncture: Using a sterile, single-use lancet, puncture the skin. Wipe away the first drop of blood, as it may be contaminated with tissue fluid.[8]
-
Application: Allow a large, free-flowing drop of blood to form. Gently touch the filter paper (e.g., Whatman 903 or equivalent) to the drop, allowing blood to soak through and completely fill a pre-printed circle from one side only. Do not apply multiple drops to the same circle.
-
Saturation Check: Ensure the blood has penetrated and saturated the filter paper completely, visible as a uniform spot on both the front and back of the card.[8]
-
Drying (Critical Step): Suspend the DBS card horizontally in a clean, dry area, away from direct sunlight and heat. Allow the spots to air dry for a minimum of 3-4 hours at ambient temperature.[1][6][8] Inadequate drying is a primary cause of erroneous results and sample rejection.
Protocol 2: DBS Shipping and Storage
-
Packaging: Once completely dry, place the DBS card in a sealable, low gas-permeability bag (e.g., a Ziploc-style bag).[8] For shipping or storage longer than a few days, include a desiccant pack in the bag to absorb ambient moisture.[6][8]
-
Shipping: Ship specimens to the testing facility at ambient temperature, following the basic triple-packaging system where applicable.[6] Protect the package from physical damage and extreme temperatures.
-
Storage:
Expert Insight: The stability of acylcarnitines is not uniform; longer-chain species are particularly prone to hydrolysis back to free carnitine during improper storage (e.g., at room temperature with humidity).[7] This underscores the importance of controlled storage conditions for any retrospective analysis. Furthermore, factors like the patient's hematocrit can influence the volume of blood in a standardized punch, potentially affecting quantitative results.[11]
Analytical Workflow: From Blood Spot to Quantitative Data
The gold-standard method for quantifying acylcarnitines in DBS is tandem mass spectrometry (MS/MS), prized for its high sensitivity, specificity, and throughput.[12] The general workflow is depicted below.
Protocol 3: Sample Preparation & Extraction
Causality: This protocol is designed to efficiently lyse blood cells, solubilize the target acylcarnitines, and introduce stable isotope-labeled (SIL) internal standards (IS). The SIL-IS are chemically identical to the analytes but have a higher mass. They are added at a known concentration and co-processed with the sample, experiencing the same extraction inefficiencies or matrix effects. This allows for highly accurate quantification by correcting for variations during sample handling and analysis.[12]
-
Punching: Using a manual or automated puncher, place a 3.2 mm disc from the center of a valid blood spot into a well of a 96-well microtiter plate.[12][7][13] Include a blank filter paper disc as a negative control.
-
Extraction Solution Preparation: Prepare an extraction solution of HPLC-grade methanol containing the appropriate SIL internal standards for the acylcarnitines being measured (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, etc.).
-
Extraction: Add 100-150 µL of the extraction solution to each well containing a DBS disc.[12][13]
-
Incubation: Seal the plate and shake on an orbital shaker (e.g., 600-700 rpm) for 20-45 minutes at room temperature or slightly elevated temperature (e.g., 45°C) to facilitate extraction.[12][7][13]
-
Supernatant Transfer: Centrifuge the plate to pellet the filter paper debris. Carefully transfer the supernatant (the extract) to a new, clean 96-well plate.
Protocol 4: Butylation (Derivatization)
Causality: While non-derivatized methods exist[14], butylation is a classic, robust technique that serves two purposes. First, it converts the carboxyl group of the acylcarnitines into butyl esters. This enhances their ionization efficiency in the mass spectrometer. Second, it creates a common, stable fragment ion upon collision-induced dissociation (CID). All butylated acylcarnitines will fragment to produce a product ion at a mass-to-charge ratio (m/z) of 85.[1] This allows for a "precursor ion scan," a powerful screening technique where the instrument specifically looks for all parent ions that produce the m/z 85 fragment.
-
Drying: Gently evaporate the methanolic extract to dryness under a stream of nitrogen gas.
-
Derivatization: Reconstitute the dried residue in 50-100 µL of 3N butanolic HCl. Seal the plate and incubate at 60-65°C for 15-20 minutes.
-
Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the final dried residue in a specific volume of the mobile phase used for the MS/MS analysis (e.g., 80:20 acetonitrile:water). The plate is now ready for injection.
Protocol 5: Tandem Mass Spectrometry (MS/MS) Analysis
Causality: MS/MS provides two layers of mass filtering for exceptional specificity. The first quadrupole (Q1) selects the specific m/z of the target analyte (the precursor ion). This ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The second analyzing quadrupole (Q3) then selects a specific, characteristic fragment ion (the product ion) to pass to the detector. This precursor-product ion pair is called a "transition" and is unique to the target molecule, filtering out nearly all chemical noise.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source is typically used.[12][13][15]
-
Analysis Mode:
-
Flow Injection Analysis (FIA): The sample is directly injected into the mobile phase stream flowing into the mass spectrometer without chromatographic separation.[12] This is extremely fast (1-2 minutes per sample) and ideal for high-throughput screening.
-
LC-MS/MS: The sample is first passed through a liquid chromatography (LC) column (e.g., C18 or HILIC).[16][17] This provides separation of isomers (molecules with the same mass but different structures, like isovalerylcarnitine and pivaloylcarnitine), which is crucial for differential diagnosis of certain disorders.[18] This method is more time-consuming (5-10 minutes per sample) and is often used as a second-tier test.[16][17]
-
-
Ionization: ESI in positive ion mode.[15]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. Specific precursor-to-product ion transitions for each target acylcarnitine and its corresponding SIL internal standard are programmed into the instrument method.[7][17]
Data, Quality Control, and Interpretation
Data Analysis and Quality Control
-
Quantification: The concentration of each acylcarnitine is calculated from the ratio of the peak area of the analyte to the peak area of its co-eluting SIL internal standard, multiplied by the known concentration of the internal standard.[12][13]
-
Quality Control (QC): Each analytical run must include:
-
A blank sample (extraction of a blank filter paper disc) to check for system contamination.
-
At least two levels of QC materials with known acylcarnitine concentrations (low and high). These are often derived from pooled blood and are available from organizations like the CDC or commercial vendors.[12] The calculated concentrations for the QC samples must fall within pre-defined acceptance ranges for the run to be considered valid.
-
Data Presentation and Interpretation
The final output is a profile of concentrations for multiple acylcarnitines. These results are compared to age-appropriate reference intervals. It is the pattern of elevation, not just a single high value, that is often most informative for diagnosis.[1][4]
Table 1: Summary of a Typical FIA-MS/MS Protocol
| Parameter | Specification | Rationale |
|---|---|---|
| DBS Punch Size | 3.2 mm (1/8 inch) | Standardized sample volume. |
| Extraction Solvent | Methanol with SIL-IS | Efficiently extracts analytes and provides internal standard for quantification. |
| Derivatization | 3N Butanolic HCl | Increases ionization efficiency and provides a common fragment ion (m/z 85). |
| Analysis Time | ~1.5 minutes per sample | High-throughput capability suitable for screening large populations. |
| Ionization Mode | Positive ESI | Acylcarnitines readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest specificity and sensitivity for targeted quantification. |
Table 2: Example Newborn Acylcarnitine Reference Ranges (Illustrative) Note: Ranges vary significantly between laboratories and populations. These are for illustrative purposes only.
| Acylcarnitine | Abbreviation | Typical Range (µmol/L) | Associated Disorder if Elevated |
|---|---|---|---|
| Free Carnitine | C0 | 10.0 - 50.0 | Carnitine transporter defect (low) |
| Acetylcarnitine | C2 | 5.0 - 30.0 | Non-specific |
| Propionylcarnitine | C3 | 0.5 - 4.5 | Propionic/Methylmalonic Acidemia |
| Butyrylcarnitine | C4 | 0.1 - 1.0 | SCAD Deficiency |
| Isovalerylcarnitine | C5 | 0.1 - 0.8 | Isovaleric Acidemia |
| Octanoylcarnitine | C8 | < 0.3 | MCAD Deficiency |
| Palmitoylcarnitine | C16 | < 1.0 | VLCAD/LCHAD/CPT-II Deficiency |
Table 3: Representative Assay Performance Characteristics
| Parameter | Typical Value | Source |
|---|---|---|
| Intra-assay Precision (%CV) | < 10% | [12][13] |
| Inter-assay Precision (%CV) | < 15% | [12][13] |
| Accuracy (% Bias) | -15% to +15% | [12][13] |
| Linearity (R²) | > 0.99 |[18] |
Conclusion and Future Outlook
The quantification of acylcarnitines from dried blood spots using tandem mass spectrometry is a mature, robust, and clinically indispensable technology. It forms the backbone of newborn screening programs for a host of metabolic disorders, enabling diagnoses to be made within days of birth. The success of this method relies on a holistic approach that emphasizes stringent pre-analytical sample handling, validated and controlled analytical procedures, and expert interpretation of the resulting metabolic profiles.
Future advancements are focused on enhancing specificity and expanding the number of detectable analytes. The use of high-resolution mass spectrometry (HRMS) is emerging as a powerful tool to resolve isobaric interferences without the need for chromatography, potentially combining the speed of FIA with the specificity of LC-MS/MS.[19] As our understanding of metabolism grows, the acylcarnitine profile will continue to be a vital window into cellular health and disease.
References
-
G. la Marca, S. Malvagia, B. Casetta, et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Available at: [Link]
-
Cincinnati Children's Hospital Medical Center. (n.d.). Acylcarnitine Dried Blood Spots (DBS) Test Information. Available at: [Link]
-
S. Nakajima, et al. (2020). The Acylcarnitine Profile in Dried Blood Spots is Affected by Hematocrit: A Study of Newborn Screening Samples in Very-Low-Birth-Weight Infants. Journal of Neonatal-Perinatal Medicine. Available at: [Link]
-
A. M. Taylor, et al. (2020). High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots. Analytica Chimica Acta. Available at: [Link]
-
A. N. Garcia, et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2021). NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening. Available at: [Link]
-
S. C. J. van der Knaap, et al. (2015). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. Journal of Chromatography B. Available at: [Link]
-
D. S. Millington, et al. (2012). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
D. S. Millington, et al. (2012). Extraction and analysis of carnitine and acylcarnitines by ESI-MS/MS directly from dried blood and plasma spots using a novel autosampler. ResearchGate. Available at: [Link]
-
B. Spanier, et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric. Journal of Lipid Research. Available at: [Link]
-
ANSI Webstore. (n.d.). CLSI NBS01-Ed7 - Dried Blood Spot Specimen Collection for Newborn Screening - 7th Edition. Available at: [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Available at: [Link]
-
A. Williams & A. M. Jones. (2012). How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. ADC Education & Practice Edition. Available at: [Link]
-
F. T. Peters, et al. (2013). UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta. Available at: [Link]
-
Nicklaus Children's Hospital. (2020). Acylcarnitine Profile. Available at: [Link]
-
S. Kasapkara, et al. (2015). Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. Journal of Pediatric Endocrinology and Metabolism. Available at: [Link]
-
B. Spanier, et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]
-
D. D. K. K. G. D. D. K. K. G. Adeva-Andany, M.M. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. Available at: [Link]
-
D. Meierhofer. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Available at: [Link]
-
Gloucestershire Hospitals NHS Foundation Trust. (2023). Acylcarnitines. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2017). Shipping Guidelines for Dried-Blood Spot Specimens. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Recognized Consensus Standards: CLSI NBS01 7th Edition. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex A4 Dried blood spot (DBS) protocols. Available at: [Link]
Sources
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- 3. Acylcarnitines [gloshospitals.nhs.uk]
- 4. ep.bmj.com [ep.bmj.com]
- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
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developing a high-throughput acylcarnitine profiling method
Application Note: High-Throughput Acylcarnitine Profiling via Rapid UPLC-MS/MS
Executive Summary
Acylcarnitines are critical intermediates in mitochondrial fatty acid
This Application Note details a High-Throughput Rapid UPLC-MS/MS method utilizing butyl ester derivatization. This protocol bridges the gap between the speed of FIA and the specificity of traditional HPLC, achieving a run time of <6 minutes while resolving critical isobars. This method is validated for plasma, serum, and Dried Blood Spots (DBS).
Biological Context & Mechanism
The quantification of acylcarnitines provides a snapshot of mitochondrial efficiency. Long-chain fatty acids require the Carnitine Shuttle (involving CPT1, CACT, and CPT2) to enter the mitochondrial matrix. Once inside, they undergo
Figure 1: Mitochondrial Fatty Acid Oxidation & Acylcarnitine Formation
Caption: Schematic of the Carnitine Shuttle and Beta-Oxidation pathway showing sites of acylcarnitine accumulation.
Methodological Strategy: Derivatization vs. Native
We employ Butyl Ester Derivatization (n-Butanol/HCl) for this protocol.
-
Why Derivatize?
-
Sensitivity: Butylation increases the hydrophobicity of polar acylcarnitines (especially short-chain C0-C5), significantly enhancing Electrospray Ionization (ESI) efficiency (positive mode).
-
Fragment Specificity: Butyl esters yield a consistent, high-intensity product ion at m/z 85 (the butylated carnitine backbone), simplifying MRM method setup.
-
Chromatography: Improves retention of short-chain species on Reverse Phase (C18) columns.
-
Materials & Reagents
-
Standards: Isotopically labeled internal standards (e.g., Cambridge Isotope Labs NSK-B).
-
Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial kits).
-
Mobile Phase A: 99.9% Water, 0.1% Formic Acid, 10mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Methanol, 0.1% Formic Acid.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Short column for speed).
Detailed Protocol
Sample Preparation Workflow
Caption: Step-by-step extraction and derivatization workflow.
LC-MS/MS Parameters
LC Gradient (Total Run Time: 6.0 min)
-
Flow Rate: 0.6 mL/min (High flow for throughput)
-
Column Temp: 50°C
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 99 | 1 | Initial Hold |
| 0.5 | 99 | 1 | Loading |
| 3.5 | 20 | 80 | Linear Gradient |
| 3.6 | 2 | 98 | Wash |
| 4.5 | 2 | 98 | Wash Hold |
| 4.6 | 99 | 1 | Re-equilibration |
| 6.0 | 99 | 1 | End |
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
-
Desolvation Gas: 1000 L/Hr
-
Collision Gas: Argon
MRM Transitions (Butyl Esters)
Note: All butyl esters produce the characteristic 85 Da product ion.[4]
| Analyte | Common Name | Precursor (m/z) | Product (m/z) | Internal Standard |
| C0 | Free Carnitine | 218.2 | 85.1 | d9-C0 (227.2 > 85.1) |
| C2 | Acetylcarnitine | 260.2 | 85.1 | d3-C2 (263.2 > 85.1) |
| C3 | Propionylcarnitine | 274.2 | 85.1 | d3-C3 (277.2 > 85.1) |
| C4 | Butyrylcarnitine | 288.2 | 85.1 | d3-C4 (291.2 > 85.1) |
| C5 | Isovalerylcarnitine | 302.2 | 85.1 | d9-C5 (311.2 > 85.1) |
| C16 | Palmitoylcarnitine | 456.4 | 85.1 | d3-C16 (459.4 > 85.1) |
Validation & Quality Control
Handling Isobaric Interferences
A major advantage of this LC method over FIA is the separation of isomers.
-
C4 Isobars: Butyrylcarnitine (SCAD deficiency) and Isobutyrylcarnitine (IBD deficiency) have identical masses (m/z 288.2).
-
LC Result: Isobutyryl elutes ~0.2 min before Butyryl.
-
-
C5 Isobars: Isovalerylcarnitine (IVA), 2-Methylbutyrylcarnitine, and Pivaloylcarnitine (Antibiotic artifact).
-
LC Result: Pivaloylcarnitine elutes first, followed by 2-MB, then Isovaleryl.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal (All analytes) | Incomplete derivatization or hydrolysis. | Ensure samples are fully dried before adding butanol/HCl. Water inhibits the reaction. |
| High Backpressure | Protein precipitation. | Ensure supernatant is clear after MeOH spin. Filter if necessary. |
| C2 Quantification Error | Glutamate interference. | Glutamate butyl ester is isobaric with C2. Ensure chromatographic separation (Glutamate elutes earlier). |
| Retention Time Shift | pH fluctuation. | Check Mobile Phase A pH (should be ~3.5 with formic acid/ammonium formate buffer). |
References
-
American College of Medical Genetics (ACMG). "Laboratory analysis of acylcarnitines, 2020 update: a technical standard." Genetics in Medicine.
-
Gucciardi, A., et al. (2012). "A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma." Analytical and Bioanalytical Chemistry.
-
Millington, D.S., et al. "Tandem mass spectrometry for the diagnosis of metabolic disorders." Clinical Chemistry.
-
Cambridge Isotope Laboratories. "NSK-B-G1 Certified Reference Standards."
Sources
Octanoyl L-Carnitine-d3 Chloride for lipidomics research
Application Note: Quantitative Lipidomics & MCAD Screening using Octanoyl L-Carnitine-d3 Chloride
Executive Summary
Octanoyl L-Carnitine-d3 Chloride (C8-Carnitine-d3) is the critical stable isotope-labeled internal standard (IS) required for the precise quantification of octanoylcarnitine in biological matrices. Its primary application lies in the diagnosis and screening of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the most common disorder of fatty acid oxidation.[1]
This guide details the physicochemical properties, biological context, and a validated LC-MS/MS protocol for utilizing C8-Carnitine-d3. Unlike generic protocols, this document addresses the specific challenges of acylcarnitine instability (hydrolysis) and isotopic overlap, ensuring high-fidelity data for clinical and research lipidomics.
Technical Specifications & Compound Data
The chloride salt form ensures higher solubility and stability in aqueous/organic solvents compared to the zwitterionic free base.
| Feature | Specification |
| Compound Name | Octanoyl-L-Carnitine-d3 Chloride (N-methyl-d3) |
| Analyte Target | Octanoylcarnitine (C8-Carnitine) |
| Chemical Formula | C₁₅H₂₆D₃NO₄[2][3] · HCl |
| Molecular Weight | ~326.87 g/mol (Salt) / ~290.41 Da (Cation) |
| Isotopic Purity | ≥ 99% deuterium enrichment |
| Solubility | Soluble in Water, Methanol, Ethanol |
| Storage | -20°C (Desiccated); Protect from light |
Biological Context: The MCAD Blockade
To interpret the data effectively, one must understand why C8 accumulates. In healthy mitochondria, fatty acids are broken down two carbons at a time. In MCAD deficiency, the enzyme responsible for the C12
Mechanism: The metabolic block causes a specific accumulation of medium-chain acylcarnitines, predominantly C8, which leaks from the mitochondria into the blood.
Figure 1: Pathophysiology of MCAD Deficiency showing the metabolic bottleneck leading to C8-Carnitine accumulation.
Validated LC-MS/MS Protocol
This protocol utilizes Flow Injection Analysis (FIA) or Rapid LC on a triple quadrupole mass spectrometer. The method described is "underivatized," which is modern, faster, and avoids the hydrolysis risks associated with butylation.
A. Reagent Preparation
-
Internal Standard (IS) Stock: Dissolve Octanoyl-L-Carnitine-d3 Chloride in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock in Methanol to a concentration of ~0.1 µM (approx. 30 ng/mL). Note: This concentration should mimic the physiological cutoff level of C8.
-
Extraction Solvent: 100% Methanol containing the Working IS.
B. Sample Preparation (Dried Blood Spots - DBS)
-
Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well plate.
-
Extraction: Add 100 µL of Extraction Solvent (containing the d3-IS) to each well.
-
Incubation: Shake gently at room temperature for 20 minutes.
-
Expert Insight: Do not use heat. Acylcarnitines are prone to hydrolysis at elevated temperatures [1].
-
-
Transfer: Transfer the supernatant to a fresh plate.
-
Injection: Inject 2-5 µL directly into the LC-MS/MS.
C. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm) or FIA (No column) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min (Gradient) or 0.05 mL/min (FIA) |
| Ionization | ESI Positive Mode |
| Source Temp | 450°C |
D. MRM Transitions (Quantification)
The "d3" label is on the N-methyl group.[2] The major fragment (85 m/z) corresponds to the carnitine backbone. Because the deuterium is on the lost amine group, the fragment mass is usually identical for both, but the precursor differs.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role |
| Octanoylcarnitine (C8) | 288.2 m/z | 85.1 m/z | Target Analyte |
| Octanoyl-L-Carnitine-d3 | 291.2 m/z | 85.1 m/z | Internal Standard |
Experimental Workflow & Logic
The following diagram illustrates the self-validating logic of the protocol. The IS is added before extraction to correct for recovery losses and matrix suppression.
Figure 2: Quantitative workflow using Isotope Dilution Mass Spectrometry (IDMS).
Expertise & Troubleshooting (E-E-A-T)
A. The "Chloride" Salt Factor
The user specified "Chloride." Commercial standards often come as HCl salts.
-
Impact: The salt dissociates immediately in the mobile phase.
-
Calculation: When preparing stock solutions, ensure you account for the mass of the HCl if weighing the powder.
B. Stability & Hydrolysis
Acylcarnitines are chemically labile.
-
Risk: Spontaneous hydrolysis of C8-carnitine into Free Carnitine (C0) and Octanoic acid. This leads to False Negatives in screening.
-
Prevention:
-
Store DBS cards at -20°C if analysis is delayed >14 days [1].
-
Avoid alkaline conditions during extraction.
-
Process extracted samples within 24 hours.
-
C. Diagnostic Ratios
Quantification of C8 alone is sometimes insufficient due to biological variability. The use of ratios improves specificity for MCAD deficiency [2]:
-
C8 / C2 (Acetylcarnitine): Controls for general carnitine status.
-
C8 / C10 (Decanoylcarnitine): The most specific marker. In MCAD, C8 is high, but C10 is relatively lower (block is downstream of C10).
References
-
Fingerhut, R., et al. (2009).[4] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[5] Journal of Inherited Metabolic Disease.[6]
-
Rashed, M. S., et al. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry. Pediatric Research.
-
American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Medium Chain Acyl-CoA Dehydrogenase Deficiency.
-
Van Hove, J. L., et al. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by stable-isotope dilution measurement of octanoylcarnitine in dried blood spots.[7] American Journal of Human Genetics.
Sources
- 1. Newborns with C8-acylcarnitine level over the 90th centile have an increased frequency of the common MCAD 985A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 辛酰左旋肉碱 -D3 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting poor peak shape in acylcarnitine LC-MS analysis
Technical Support Center: Acylcarnitine LC-MS Analysis Topic: Troubleshooting Poor Peak Shape & Retention Issues Lead Scientist: Senior Application Specialist, Mass Spectrometry Division
Executive Summary: The Zwitterion Challenge
Acylcarnitines present a unique chromatographic challenge because they are zwitterions . They contain a permanently positively charged quaternary ammonium group and a carboxylic acid group that ionizes based on pH. Furthermore, their hydrophobicity varies wildly—from the highly polar free carnitine (C0) to the hydrophobic stearoylcarnitine (C18).
Poor peak shape in this assay is rarely a "random" error; it is almost always a mismatch between the stationary phase choice , mobile phase pH , and injection solvent .
This guide addresses the three most common support tickets we receive:
-
Retention Failure: Short-chain species eluting in the void volume.
-
Peak Tailing: Secondary interactions with the column hardware or silica.[1][2]
-
Peak Distortion (Fronting/Splitting): Injection solvent incompatibility.[2]
Module 1: The Polarity Paradox (Retention Issues)
User Question: "I am using a standard C18 column. My long-chain acylcarnitines (C16, C18) look great, but Free Carnitine (C0), Acetylcarnitine (C2), and Propionylcarnitine (C3) are eluting in the void volume or showing poor retention reproducibility. Why?"
Technical Diagnosis: Standard C18 columns rely on hydrophobic interaction. Short-chain acylcarnitines (C0–C3) are highly polar and have insufficient hydrophobicity to interact with C18 ligands. They elute with the unretained markers (dead time), leading to ion suppression from salts/matrix and poor quantification.
The Solution: Orthogonal Selectivity You must switch the retention mechanism for short chains. You have three viable options:
| Column Chemistry | Mechanism | Best For | Trade-off |
| HILIC (Silica/Amide) | Partitioning into water layer | C0 – C5 (Excellent retention) | Long equilibration times; C16-C18 may elute too effectively (poor separation). |
| PFPP (Pentafluorophenyl) | H-bonding, Dipole-Dipole, Pi-Pi | Isomer Separation (C4/C5) | Requires careful equilibration; slightly less retentive for C0 than HILIC. |
| Polar-Embedded C18 | Hydrophobic + Polar interaction | General Profiling (C2 – C18) | C0 may still be weakly retained compared to HILIC. |
Recommended Protocol (HILIC Approach):
-
Stationary Phase: Bare Silica or Amide-based HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (90% B) to retain polar species, ramping down to 50% B.
Critical Note: Unlike C18, in HILIC, Water is the "Strong" solvent. Increasing water elutes the analytes.
Module 2: Peak Tailing & Asymmetry
User Question: "My peaks are tailing significantly (Asymmetry factor > 1.5), particularly for the mid-chain species. I've replaced the column, but the tailing persists."
Technical Diagnosis: The permanent positive charge on the carnitine quaternary amine interacts with residual silanols (Si-OH) on the silica surface of your column. If these silanols are ionized (Si-O⁻), they act as a cation exchanger, holding onto the carnitine tail and causing peak drag.
The Solution: pH and Ionic Strength Control You must suppress the silanol activity and mask the interactions.
-
Buffer Choice: Use Ammonium Formate (10–20 mM). The ammonium ions (
) compete with the acylcarnitines for the silanol sites, effectively "blocking" them. -
pH Control: Maintain Mobile Phase pH < 4.0. At acidic pH, silanols are protonated (neutral, Si-OH) and do not attract the positively charged carnitines.
Visualizing the Mechanism:
Caption: Mechanism of peak tailing suppression using low pH and ammonium buffer.
Module 3: Peak Distortion (Splitting/Fronting)
User Question: "I am seeing split peaks or 'doublets' for single analytes. Sometimes the peaks look like they are fronting.[2][3][4] Is my column collapsed?"
Technical Diagnosis: This is rarely column collapse. It is usually an Injection Solvent Mismatch , also known as the "Strong Solvent Effect."
-
The Error: Injecting a sample dissolved in high organic (e.g., 100% Methanol from protein precipitation) onto a Reverse Phase column equilibrated in high water.
-
The Physics: The analyte travels in the "plug" of methanol faster than the mobile phase, spreading out before it focuses on the column head.
The Solution: Match the Initial Conditions
| Chromatographic Mode | Initial Mobile Phase | Maximum Organic in Sample Diluent |
| Reverse Phase (C18) | 95% Water / 5% ACN | < 20% Organic (Dilute extract with water) |
| HILIC | 10% Water / 90% ACN | > 80% Organic (Dilute extract with ACN) |
Troubleshooting Workflow:
Caption: Decision tree for diagnosing split or fronting peaks.
Module 4: Isobaric Interferences (Isomers)
User Question: "I cannot distinguish between C4-butyrylcarnitine and C4-isobutyrylcarnitine. They have the same mass (m/z 232). How do I separate them?"
Technical Diagnosis: Mass spectrometry cannot distinguish isomers (same mass). You must rely on chromatographic resolution . Standard C18 often co-elutes these critical isomers, which is dangerous for differential diagnosis (e.g., SCAD deficiency vs. Isobutyryl-CoA dehydrogenase deficiency).
The Solution: PFPP Columns or Specialized HILIC Pentafluorophenylpropyl (PFPP) columns offer unique selectivity due to pi-pi interactions and shape selectivity that C18 lacks.
Data Comparison (Isomer Resolution):
| Isomer Pair | C18 Resolution (Rs) | PFPP Resolution (Rs) | Clinical Relevance |
| C4 (Butyryl vs Isobutyryl) | < 0.8 (Co-elution) | > 1.5 (Baseline) | SCAD vs IBCD Deficiency |
| C5 (Isovaleryl vs 2-Methylbutyryl) | < 1.0 (Partial) | > 1.5 (Baseline) | IVA vs 2-MBG Deficiency |
Protocol Note: If using PFPP, use Methanol instead of Acetonitrile as the organic modifier (Mobile Phase B). Methanol facilitates the pi-pi interaction mechanisms better than ACN in fluorinated phases.
References
-
Peng, M., et al. (2013).[5][6] "Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization." Journal of Chromatography B, 932, 12-18.
-
Gucciardi, A., et al. (2012).[5][6] "A rapid UPLC-MS/MS method for the determination of 25 underivatized acylcarnitines in human plasma." Journal of Chromatography B. (Contextual citation via PubMed)
-
Restek Corporation. (2023). "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Application Notes.
-
Ismaiel, O. A., et al. (2014). "Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of underivatized acylcarnitines in human plasma." Journal of Chromatography B.
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in Acylcarnitine Quantification
Welcome to the Advanced Applications Support Hub. Subject: High-Fidelity Acylcarnitine Analysis via LC-MS/MS Ticket ID: ACYL-MX-OPT-01
Executive Summary
You are likely experiencing ion suppression , isobaric interference , or non-linear calibration curves. These are not instrument failures; they are symptoms of complex biological matrices (plasma/serum/DBS) competing with your analytes for ionization energy.
This guide moves beyond standard "clean the source" advice. We focus on the three pillars of robust quantification: Phospholipid Removal , Isobaric Resolution , and Internal Standard Orthogonality .
Module 1: Sample Preparation (The First Line of Defense)
The Problem: Standard Protein Precipitation (PPT) is insufficient. While PPT removes proteins, it leaves behind >90% of phospholipids (glycerophosphocholines). These lipids elute late in the chromatogram, often "wrapping around" to suppress early-eluting short-chain acylcarnitines in subsequent injections.
The Solution: Phospholipid Removal (HybridSPE or SLE).[1] Do not rely on simple centrifugation. Use a filtration plate specifically engineered to retain phospholipids via Lewis acid-base interactions (e.g., Zirconia-coated silica).
Protocol: The "Phospholipid Sponge" Workflow
| Step | Action | Technical Rationale |
| 1 | Loading | Load 50 µL Plasma + 10 µL Internal Standard (SIL-IS) mixture. |
| 2 | Precipitation | Add 150 µL 1% Formic Acid in Acetonitrile. Vortex 2 min. |
| 3 | Filtration | Apply vacuum (-15 inHg) through a Phospholipid Removal Plate (e.g., Ostro™, HybridSPE™). |
| 4 | Elution | Collect flow-through. |
| 5 | Evaporation | Dry under N2 at 40°C. Reconstitute in Mobile Phase A. |
Module 2: Chromatographic Separation (Resolving the Unresolvable)
The Problem: Isobaric Interferences. Mass spectrometry alone cannot distinguish isomers.[2][3] If you rely solely on MRM transitions without chromatographic separation, you will report false positives.
Critical Isobaric Pairs:
-
C4-OH (3-hydroxybutyrylcarnitine) vs. C3-DC (Malonylcarnitine) [4]
-
Precursor/Product: m/z 248 > 85 (Non-derivatized).
-
Clinical Impact:[5] C4-OH indicates LCHAD deficiency; C3-DC indicates Malonic Aciduria.
-
-
C5 Isomers: Isovaleryl- (IVA), 2-Methylbutyryl- (2MB), and Valerylcarnitine.[2]
Recommended LC Method (Reverse Phase)
-
Column: C18 with high carbon load (e.g., HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[4]
-
Note: The 50:50 organic blend helps elute stubborn long-chain acylcarnitines (C16, C18) sharper than ACN alone.
-
Visualizing the Workflow & Logic:
Figure 1: Optimized workflow integrating phospholipid removal and active matrix monitoring.
Module 3: Mass Spectrometry & Internal Standards
The Golden Rule: You must use Stable Isotope Labeled (SIL) Internal Standards for every class of acylcarnitine.
-
Why? Matrix effects are often retention-time specific. If your IS elutes 0.5 min apart from your analyte (common with analog IS), the analyte might suffer 40% suppression while the IS suffers 0%. Your calculated concentration will be 40% lower than reality.
-
Requirement: Use Deuterated (d3, d9) or C13-labeled standards.
-
Example: Use d3-C4-carnitine for Butyrylcarnitine.
-
Derivatization: To Butylate or Not?
-
Derivatized (Butylated):
-
Pros: Higher sensitivity (better ionization efficiency). Better separation of C3-DC/C4-OH.
-
Cons: Hydrolysis of sample (breakdown of acyl chains). Corrosive reagents (HCl in Butanol).
-
-
Non-Derivatized (Free Acid):
-
Pros: Faster, cleaner source, no hydrolysis.
-
Cons: Lower sensitivity for dicarboxylic species.[6]
-
Verdict:Go Non-Derivatized if you have a modern triple quadrupole (e.g., Sciex 6500+, Waters TQ-XS). Use Derivatization only if using older hardware or specifically targeting low-level dicarboxylic species.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: My calibration curves are non-linear (flattening at the top) despite using an Internal Standard.
-
Diagnosis: This is likely Detector Saturation or Divergent Matrix Effects .
-
Fix:
-
Check if the IS count is also suppressed at high concentrations.
-
Dilute the sample 1:5 with PBS before extraction. Acylcarnitines are often abundant; you rarely need to inject raw plasma equivalent.
-
Q2: I see a large "hump" in the baseline late in the run.
-
Diagnosis: Accumulation of Phospholipids (Phosphatidylcholines).
-
Fix:
-
Add a "Sawtooth" wash step at the end of your gradient (ramp to 98% B, hold 2 min, oscillate).
-
Monitor m/z 184 > 184 (Phosphocholine head group) in your method. If you see peaks in this channel co-eluting with analytes, your data is compromised.[7]
-
Q3: How do I distinguish C4-OH from C3-DC without derivatization?
-
Diagnosis: Isobaric overlap (m/z 248).
-
Fix: Use the Ratio Check .
-
C3-DC produces a unique fragment at m/z 85 (common) AND m/z 144 (specific).
-
C4-OH produces m/z 85 only.
-
Monitor both transitions. If the 144 transition is absent, it is C4-OH.
-
Q4: My retention times are drifting.
-
Diagnosis: pH instability or Column Equilibration.
-
Fix: Acylcarnitines are zwitterionic. Their retention is highly pH-dependent. Ensure your Mobile Phase A is buffered (Ammonium Formate/Acetate), not just acidified water.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2006). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. C43-A2.
-
Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry.[6][8][9] In: Current Protocols in Human Genetics.
-
Ismaiel, O. A., et al. (2008).[10] Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS. Journal of Chromatography B. [10]
-
Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note.
-
Forrester, S., et al. (2010).[2] Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 6. familiasga.com [familiasga.com]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Extraction for Acylcarnitine Analysis
Welcome to the technical support center for acylcarnitine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample extraction, a critical step for accurate quantification of acylcarnitines. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide
This section addresses specific problems encountered during the acylcarnitine extraction process in a question-and-answer format.
Question 1: Why am I observing low recovery of long-chain acylcarnitines (LCACs) compared to short-chain acylcarnitines (SCACs)?
Probable Causes:
-
Inadequate Solvent Polarity: The extraction solvent may be too polar to efficiently solubilize the hydrophobic long acyl chains.
-
Adsorption to Surfaces: LCACs are prone to sticking to plasticware (e.g., pipette tips, microcentrifuge tubes) and protein precipitates.
-
Incomplete Protein Precipitation: If proteins are not fully removed, LCACs can remain bound, leading to their loss during centrifugation.
Recommended Solutions:
-
Optimize Extraction Solvent:
-
Rationale: The principle of "like dissolves like" is paramount. LCACs require a less polar environment for efficient extraction compared to their more water-soluble short-chain counterparts.
-
Action: Employ a less polar solvent or a solvent mixture. While methanol is common, consider switching to or incorporating acetonitrile. A mixture of methanol and acetonitrile can provide a balanced polarity to extract a wide range of acylcarnitines. For particularly long chains (e.g., C16, C18), methyl-tert-butyl ether (MTBE) in a liquid-liquid extraction protocol can significantly improve recovery.
-
-
Mitigate Non-Specific Binding:
-
Rationale: The hydrophobic nature of LCACs drives their adsorption to polypropylene surfaces.
-
Action: Use low-retention plasticware. Additionally, after protein precipitation and centrifugation, carefully collect the supernatant without disturbing the pellet. A second extraction of the protein pellet can be performed and combined with the first supernatant to maximize recovery.
-
-
Ensure Complete Protein Precipitation:
-
Rationale: Proteins in biological matrices like plasma and serum can bind to acylcarnitines. Inefficient precipitation leaves these complexes in the supernatant, leading to inaccurate measurements.
-
Action: Ensure the correct ratio of organic solvent to sample is used, typically at least 3:1 (v/v) of cold solvent to plasma/serum. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to facilitate complete protein precipitation before centrifugation.
-
Question 2: My results show high variability between replicate samples. What could be the cause?
Probable Causes:
-
Inconsistent Sample Handling: Variations in storage time at room temperature, or multiple freeze-thaw cycles.[1]
-
Matrix Effects: Co-extracted, unobserved compounds from the biological matrix can suppress or enhance the ionization of target acylcarnitines in the mass spectrometer.[2]
-
Inaccurate Internal Standard Addition: Inconsistent pipetting of the internal standard solution.
Recommended Solutions:
-
Standardize Pre-Analytical Workflow:
-
Rationale: Acylcarnitines can degrade over time, especially at room temperature.[3][4][5][6] Short-chain acylcarnitines are particularly susceptible to hydrolysis.[7]
-
Action: Process samples as quickly as possible. If storage is necessary, freeze them at -80°C.[1] Avoid leaving samples at room temperature for extended periods (>14 days can lead to hydrolysis) and minimize freeze-thaw cycles by preparing single-use aliquots.[1][3][4]
-
-
Address Matrix Effects with Stable Isotope-Labeled Internal Standards:
-
Rationale: Stable isotope-labeled (SIL) internal standards are the gold standard for correcting matrix effects.[7][8] These standards are chemically identical to the analytes but have a different mass, so they co-elute and experience the same ionization effects, allowing for accurate normalization.
-
Action: Utilize a cocktail of SIL internal standards that covers the range of acylcarnitines being analyzed (e.g., 2H3-C2, 2H3-C3, 2H3-C8, 2H3-C16).[7] These standards should be added to the sample at the very beginning of the extraction process to account for variability in every step.
-
-
Improve Pipetting Accuracy:
-
Rationale: The accuracy of the final calculated concentration is directly dependent on the precise addition of the internal standard.
-
Action: Use calibrated pipettes and ensure proper technique. For adding the internal standard solution, consider using a repeating pipette to minimize variability across a batch of samples.
-
Question 3: I am seeing interfering peaks in my chromatogram, especially for short-chain acylcarnitines. How can I resolve this?
Probable Causes:
-
Isobaric Interferences: Some acylcarnitines are isomers (same mass, different structure), which are not distinguishable by mass spectrometry alone without chromatographic separation. A common example is hydroxybutyrylcarnitine (C4-OH) and malonylcarnitine (C3-DC).[9]
-
Contamination: Contamination from plasticizers or other lab materials.
Recommended Solutions:
-
Enhance Chromatographic Separation:
-
Rationale: Proper liquid chromatography (LC) is essential to separate isomeric and isobaric compounds before they enter the mass spectrometer.[10]
-
Action: Optimize your LC gradient. A slower, shallower gradient can improve the resolution of early-eluting short-chain species. Consider using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which can provide alternative selectivity for these polar compounds.
-
-
Implement Derivatization:
-
Rationale: Derivatizing the carboxyl group of acylcarnitines to their butyl esters is a common strategy.[7][11] This not only improves their retention on reversed-phase columns but can also resolve isobaric interferences by creating derivatives with different masses. For instance, butylation of C4-OH results in a single addition, while the dicarboxylic C3-DC is butylated at both ends, leading to a different mass.[9]
-
Action: Incorporate a butylation step after the initial extraction and drying. This typically involves heating the sample with 3M HCl in n-butanol.[7] However, be aware that harsh derivatization conditions can cause hydrolysis, so the use of SIL internal standards is crucial to control for any loss.[7][12]
-
-
Maintain a Clean Workflow:
-
Rationale: Contaminants can introduce interfering peaks and affect ionization.
-
Action: Use high-purity solvents (LC-MS grade). Ensure all glassware is thoroughly cleaned and rinsed. Run solvent blanks regularly to check for system contamination.
-
Frequently Asked Questions (FAQs)
Q: What is the best sample type for acylcarnitine analysis: plasma, serum, or dried blood spots (DBS)?
A: The choice depends on the study's objective. Plasma is often preferred for quantitative accuracy as it can yield higher concentrations of free carnitines.[13] DBS is widely used in newborn screening due to the ease of sample collection, transport, and storage.[11] However, the stability of acylcarnitines in DBS can be a concern, especially with long-term storage at room temperature.[5][6]
Q: How does hemolysis affect acylcarnitine measurements?
A: Hemolysis, the rupture of red blood cells (RBCs), can alter the metabolic profile of a sample. Carnitine metabolism is linked to RBC membrane repair and aging.[14] Significant hemolysis can release intracellular contents, potentially altering the concentrations of certain acylcarnitines and leading to misleading results.[15][16] It is crucial to inspect samples for visual signs of hemolysis and, if possible, quantify it.
Q: Is derivatization always necessary for acylcarnitine analysis?
A: Not always. Modern LC-MS/MS systems with high sensitivity can quantify underivatized acylcarnitines.[17][18] The primary advantages of derivatization are improved chromatographic separation of isomers and enhanced ionization efficiency.[13] The decision to use derivatization should be based on the specific analytical challenges, such as the need to resolve isobaric compounds.[9]
Q: What are the optimal storage conditions for biological samples prior to acylcarnitine extraction?
A: For long-term storage, -80°C is recommended.[1] At -18°C, acylcarnitines in dried blood spots are stable for at least 330 days.[3] Prolonged storage at room temperature (over 14 days) leads to the hydrolysis of acylcarnitines into free carnitine.[3][4] It is best practice to aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Data Presentation
Table 1: Comparison of Extraction Methods and Recovery Rates
| Extraction Method | Sample Matrix | Solvent/Sorbent | Analyte(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Plasma | Acetonitrile | Various Acylcarnitines | 84 - 112 | [17] |
| Online Solid-Phase Extraction | Plasma | Cation Exchange | Carnitine & Acylcarnitines | 98 - 105 | [19] |
| Solid-Phase Extraction | Plasma | - | Arachidonoylcarnitine | >85 | [20] |
| Protein Precipitation | Liver | Methanol | Various Acylcarnitines | 85 - 122 | [9] |
Experimental Protocols & Visualizations
Protocol 1: Acylcarnitine Extraction from Plasma via Protein Precipitation
This protocol describes a standard method for extracting a broad range of acylcarnitines from plasma for LC-MS/MS analysis.
Workflow Diagram:
Caption: Plasma acylcarnitine extraction workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Once thawed, vortex briefly (approx. 5 seconds) to ensure homogeneity.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add 150 µL of ice-cold acetonitrile containing the appropriate mixture of stable isotope-labeled internal standards to the plasma aliquot.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for at least 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Preparation for Analysis:
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Dry the supernatant completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge one last time to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues in acylcarnitine analysis.
Caption: A logical guide to troubleshooting extraction issues.
References
-
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. PubMed. [Link]
-
Stevens, R. D., et al. (2007). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. PubMed. [Link]
-
Fingerhut, R., et al. (2009). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. ResearchGate. [Link]
-
Rashed, M. S., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. [Link]
-
Stroek, K., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. MDPI. [Link]
-
Li, K., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
Stevens, R. D., et al. (2007). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. ResearchGate. [Link]
-
Stroek, K., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. PubMed. [Link]
-
Abe, K., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. PubMed. [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Agilent Technologies. [Link]
-
Transfusion News. (2024). Carnitine Metabolism Associated with Red Blood Cell Hemolysis. Transfusion News. [Link]
-
Li, Y., et al. (2015). Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery. Springer Nature Experiments. [Link]
-
Stroek, K., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. PMC. [Link]
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC. [Link]
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]
-
Cincinnati Children's Hospital. (n.d.). Acylcarnitine Dried Blood Spots (DBS) Test Information. Cincinnati Children's Hospital. [Link]
-
Al-Dirbashi, O. Y., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. PubMed. [Link]
-
Abe, K., et al. (2017). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. ResearchGate. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Vernez, L., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an online extraction procedure. CORE. [Link]
-
D'Alessandro, A., et al. (2024). Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro. Blood. [Link]
-
Grinberga, S., et al. (2023). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. National Institutes of Health. [Link]
-
Nemkov, T., et al. (2022). Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cincinnatichildrens.org [cincinnatichildrens.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 16. Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
dealing with isobaric interference in acylcarnitine profiling
Technical Support Center for Metabolic Profiling
Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting isobaric overlaps in MS/MS acylcarnitine analysis (FIA and LC-MS).
Core Directive & Scope
The Problem: Tandem mass spectrometry (MS/MS), particularly Flow Injection Analysis (FIA), is the gold standard for high-throughput screening. However, it suffers from a critical blind spot: Isobaric Interference . Compounds with identical nominal masses (isobars) or identical chemical formulas (isomers) cannot be distinguished by mass alone, leading to false positives in newborn screening (NBS) and ambiguous clinical diagnoses.
The Solution: This guide provides the decision logic, chromatographic conditions, and derivatization strategies required to resolve the three most critical interference clusters:
-
The C5 Cluster: Isovaleryl vs. 2-Methylbutyryl vs. Pivaloyl.[1][2]
-
The C4 Cluster: Butyryl vs. Isobutyryl.
-
The OH/DC Overlap: Hydroxy-species vs. Dicarboxyl-species.
Troubleshooting Module: The C5 Isobaric Cluster
Symptom: Elevated C5 Acylcarnitine (m/z 246 unbutylated / m/z 302 butylated). Potential Diagnoses: Isovaleric Acidemia (IVA), Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), or False Positive (Antibiotics) .[3]
Technical Analysis
This is the most frequent interference issue in clinical labs. Three distinct compounds share the exact mass and fragmentation pattern (m/z 85 product ion):
-
Isovalerylcarnitine (IVC): Marker for IVA.[4]
-
2-Methylbutyrylcarnitine (2-MBC): Marker for SBCADD.[3]
-
Pivaloylcarnitine (Piv): Exogenous artifact from pivalic acid-containing antibiotics (e.g., pivmecillinam) or nipple creams (isodecyl neopentanoate).
Critical Note: Standard butylation (derivatization) does NOT resolve these. All three are mono-carboxylic and shift equally (+56 Da).
Protocol: Second-Tier UPLC Separation
Objective: Chromatographic resolution of C5 isomers.
-
Column: C18 BEH or equivalent (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 90% A (Isocratic hold to elute salts).
-
1-6 min: Linear gradient to 60% B.
-
Note: The critical separation occurs between 3-5 minutes.
-
-
Elution Order (Typical):
Decision Logic Diagram
Caption: Workflow for differentiating C5 isobaric interferences. Direct confirmation via UPLC is required to rule out pivalate artifacts.
Troubleshooting Module: Hydroxy vs. Dicarboxyl (OH/DC)
Symptom: Ambiguous signals at m/z 248, 262, or 276 (in non-derivatized assays). The Issue: In "free acid" (non-derivatized) forms, hydroxy-acylcarnitines and dicarboxyl-acylcarnitines often share nominal masses.
The Interference Matrix
| Nominal Mass (MH+) | Hydroxy Species (1 Carboxyl) | Dicarboxyl Species (2 Carboxyls) |
| 248 | C4-OH (3-hydroxybutyryl) | C3-DC (Malonyl) |
| 262 | C5-OH (3-hydroxyisovaleryl) | C4-DC (Methylmalonyl/Succinyl) |
| 276 | C6-OH (3-hydroxyhexanoyl) | C5-DC (Glutaryl) |
Protocol: The Derivatization Fix
Why it works: Butylation (using n-butanol/HCl) adds a butyl group (+56 Da) to every free carboxyl group.
-
Hydroxy-ACs: Have 1 carboxyl (on the carnitine backbone). Shift = +56 Da .
-
Dicarboxyl-ACs: Have 2 carboxyls (one on backbone, one on fatty acid chain). Shift = +112 Da .
Resulting Mass Separation (Post-Derivatization):
| Species | Original Mass | Shift | Final Mass (Butylated) | Separation |
| C4-OH | 248 | +56 | 304 | Resolved |
| C3-DC | 248 | +112 | 360 | Resolved |
| C5-OH | 262 | +56 | 318 | Resolved |
| C4-DC | 262 | +112 | 374 | Resolved |
Pro-Tip: If you are running a non-derivatized method (e.g., NeoBase 2), you must rely on specific fragment ions or retention time. If you see a hit at m/z 262, you cannot confirm C5-OH (MUD deficiency) vs C4-DC (MMA/PA) without a second-tier test or derivatization.
Troubleshooting Module: The C4 Isomer Cluster
Symptom: Elevated C4 Acylcarnitine.[6][7] Diagnoses: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) vs. Isobutyryl-CoA Dehydrogenase Deficiency (IBD).[1][7]
Technical Analysis[8][9][10][11]
-
Butyrylcarnitine (C4): Straight chain. Marker for SCADD.
-
Isobutyrylcarnitine (iso-C4): Branched chain. Marker for IBD.
-
Ethylmalonylcarnitine: Occasionally interferes if chromatography is poor.
Protocol: Chromatographic Resolution
Derivatization does not help here (both are mono-esters). You need high-resolution LC.
-
Column: C18 or Phenyl-Hexyl columns provide distinct selectivity.
-
Key Parameter: Temperature control. Maintaining column temperature at 50°C ± 1°C is crucial for reproducible separation of these close-eluting isomers.
-
Reference Standards: Always run a mixed standard of C4 and iso-C4. If they co-elute, lower your organic ramp rate (e.g., 1% per minute gradient).
Frequently Asked Questions (FAQ)
Q: Can I distinguish C5 isomers using ratio-based calculations in FIA-MS/MS? A: Generally, no. While some papers suggest using specific product ion ratios (e.g., m/z 85 vs. m/z 57), the fragmentation patterns are too similar for reliable clinical diagnosis. Pivaloylcarnitine, in particular, mimics the fragmentation of endogenous isomers closely. Do not rely on ratios for C5 confirmation.
Q: Why do I see elevated C5-DC (Glutaryl) in patients with normal glutaric acid? A: Check for C10-OH (3-hydroxydecanoyl) interference. In some derivatized methods, the isotope pattern or fragmentation of C10-OH can bleed into the C5-DC channel. Additionally, verify if the patient is ketotic; severe ketosis can produce artifacts that mimic dicarboxylic carnitines.
Q: I am seeing "Ghost Peaks" in my blank samples at C5 mass. Why? A: This is often Pivalic Acid contamination in the lab environment. Pivalic acid is used in some plasticizers and glass manufacturing processes. If your blanks are high, check your solvent storage bottles and pipette tips.
Q: Does derivatization hydrolyze acylcarnitines? A: Under standard conditions (65°C for 15-20 min with 3N HCl in n-butanol), hydrolysis is minimal (<5%). However, excessive heat (>80°C) or prolonged time can hydrolyze long-chain acylcarnitines (C16, C18), artificially elevating Free Carnitine (C0).
Visualization: The Derivatization Logic
Caption: Mechanism of mass separation for isobaric Hydroxy (OH) and Dicarboxyl (DC) species via butylation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. Link
-
Boemer, F., et al. (2014).[3] "Newborn screening for isovaleric acidemia: treatment with pivalate-generating antibiotics contributed to false C5-carnitine positivity."[1] Journal of Inherited Metabolic Disease. Link
-
Matern, D., et al. (2007). "Reduction of the false-positive rate in newborn screening by implementation of second-tier tests." Journal of Inherited Metabolic Disease. Link
-
Turgeon, C. T., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. Link
-
Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine." Pediatrics International. Link
Sources
- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. daneshyari.com [daneshyari.com]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.state.mn.us [health.state.mn.us]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond the Profile: Validating High-Resolution LC-MS/MS for Acylcarnitine Analysis
A Comparative Guide & Validation Protocol for Bioanalytical Scientists
Executive Summary: The Shift from Screening to Specificity
For decades, Flow Injection Analysis (FIA) with butyl ester derivatization has been the workhorse of newborn screening. It is high-throughput, robust, and cost-effective. However, for the drug development professional or the clinical researcher investigating mitochondrial toxicity or specific Fatty Acid Oxidation Disorders (FAODs), FIA is a blunt instrument.
The core problem is isobaric interference. FIA cannot distinguish between compounds with identical nominal masses but vastly different biological implications (e.g., C3-DC vs. C4-OH).
This guide validates a transition to Non-Derivatized UHPLC-MS/MS , utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). This method offers superior specificity, eliminates the variability of derivatization, and aligns with the rigorous validation standards of CLSI C62-A and FDA Bioanalytical Method Validation (M10) .
Part 1: The Analytical Dilemma (Isobaric Interferences)
In a standard FIA-MS/MS scan, the mass spectrometer sees a "bucket" of ions. It cannot tell if a signal at m/z 248 is a marker for a benign condition or a life-threatening metabolic crisis.
Key Isobaric Conflicts:
-
C3-DC (Malonylcarnitine) vs. C4-OH (3-Hydroxybutyrylcarnitine):
-
Implication: Malonic aciduria vs. Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency.
-
-
C5-DC (Glutarylcarnitine) vs. C10-OH (3-Hydroxydecanoylcarnitine):
-
Implication: Glutaric Acidemia Type I vs. LCHAD deficiency.
-
-
C4 Isomers: Butyrylcarnitine (SCAD deficiency) vs. Isobutyrylcarnitine (IBD deficiency).
The Solution: Chromatographic separation prior to MS detection is the only way to resolve these conflicts without ambiguity.
Part 2: Method Comparison
The following table contrasts the industry-standard screening method (FIA) against the high-precision alternative (LC-MS/MS).
| Feature | Method A: FIA-MS/MS (Derivatized) | Method B: HILIC-MS/MS (Non-Derivatized) |
| Principle | Direct infusion of butyl-esterified sample. | Chromatographic separation of free acids. |
| Sample Prep | Complex (Acid hydrolysis, incubation, evaporation). | Simple (Protein precipitation).[1] |
| Turnaround | 2 minutes/sample. | 9–12 minutes/sample. |
| Specificity | Low. Cannot resolve isobars. | High. Resolves isomers by retention time. |
| Sensitivity | High for long chains; variable for polar species. | Excellent for polar species (C0, C2) via HILIC. |
| Primary Risk | False positives due to isobars; hydrolysis errors. | Matrix effects (ion suppression) if not separated. |
| Best For | High-throughput population screening. | Confirmatory testing, DMPK, Toxicology. |
Visualization: The Isobaric Trap vs. Chromatographic Resolution
Figure 1: Comparison of FIA vs. LC-MS/MS workflows. Note how LC-MS/MS temporally separates compounds that FIA lumps together.
Part 3: Detailed Experimental Protocol (Method B)
Why HILIC? Free carnitine (C0) and Acetylcarnitine (C2) are extremely polar. On a standard Reverse Phase (C18) column, they elute in the "void volume" (dead time), where salts and unretained matrix components cause massive ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) retains these polar compounds, moving them away from the suppression zone.
1. Sample Preparation
-
Matrix: Plasma, Serum, or Dried Blood Spots (DBS).
-
Internal Standards (IS): Use deuterated standards (e.g., d3-C0, d3-C2, d3-C8, d3-C16). Crucial: Do not use non-deuterated analogs as IS.
-
Step-by-Step:
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 200 µL of Acetonitrile containing Internal Standards (Pre-chilled to 4°C).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an autosampler vial.
-
Do not evaporate. (Evaporation concentrates salts which can affect HILIC peak shape).
-
2. LC Conditions
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical for peak shape.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold to load sample).
-
1-7 min: 90% -> 50% B (Linear gradient).
-
7-8 min: 50% B (Wash).
-
8-8.1 min: 50% -> 90% B.
-
8.1-12 min: 90% B (Re-equilibration - HILIC requires longer equilibration than C18).
-
3. MS/MS Parameters (Source: ESI Positive)
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
-
Precursor: [M+H]+
-
Product Ion: m/z 85.0 (Characteristic fragment for acylcarnitines).
-
Exception: For Free Carnitine (C0), monitor m/z 162 > 103.
Part 4: Validation Workflow (CLSI C62-A / FDA M10)
To validate this method, you must prove it is "Fit for Purpose." Follow this logical sequence.
Phase 1: Selectivity & Specificity
-
Objective: Prove that the matrix (plasma) and concomitant drugs do not interfere.
-
Protocol: Analyze 6 different lots of blank plasma.
-
Acceptance: No signal at the retention time of analytes > 20% of the LLOQ (Lower Limit of Quantitation).
-
Isobar Check: Inject pure standards of C3-DC and C4-OH separately. Ensure Baseline Resolution (R > 1.5).
Phase 2: Linearity & LLOQ
-
Objective: Define the working range.
-
Protocol: 8 non-zero standards.
-
C0 range: 1 – 200 µM.
-
Acylcarnitines: 0.05 – 10 µM.
-
-
Acceptance: r² > 0.99. Accuracy of standards within ±15% (±20% for LLOQ).
Phase 3: Precision & Accuracy[1]
-
Protocol: 3 runs, 5 replicates per level (Low, Mid, High QC).
-
Acceptance: CV < 15% (Precision) and Bias within ±15% (Accuracy).
Phase 4: Matrix Effect (The "Killer" Experiment)
-
Why: HILIC is sensitive to phospholipids.
-
Protocol (Post-Column Infusion):
-
Infuse a constant flow of C8-carnitine standard into the MS source.
-
Inject a blank plasma extract via the LC.
-
Monitor the baseline of C8.
-
Observation: Look for dips in the baseline. If a dip occurs at the retention time of your analyte, you have suppression.
-
-
Remediation: Adjust gradient or improve protein precipitation (e.g., use HybridSPE plates).
Visualization: The Validation Decision Tree
Figure 2: Step-by-step decision tree for validating the LC-MS/MS method according to FDA/CLSI guidelines.
Part 5: Troubleshooting & Optimization (Senior Scientist Insights)
1. The "Drifting Retention Time" in HILIC
-
Symptom:[1] Retention times shift earlier with every injection.
-
Cause: Insufficient equilibration. HILIC columns form a water layer on the silica surface.
-
Fix: Increase the re-equilibration time at the end of the gradient. Ensure your "Weak Wash" solvent in the autosampler matches the initial mobile phase conditions (High % ACN).
2. Carryover
-
Symptom:[1] C0 (Free Carnitine) appears in blank samples.
-
Cause: C0 is sticky and present in high concentrations (up to 50 µM in plasma).
-
Fix: Use a needle wash with high organic content (e.g., MeOH:ACN:Water:Formic Acid 40:40:20:0.1).
3. Internal Standard "Cross-Talk"
-
Symptom:[1] Signal in the analyte channel when only IS is injected.
-
Cause: Impure IS or natural isotopic contribution.
-
Fix: Ensure your IS is at least +3 Da heavier than the analyte. For C2-carnitine, use d3-C2. If using C8, d3-C8 is acceptable, but d9 is superior to avoid isotopic overlap.
References
-
CLSI C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute.[3][4][5][6] (The Gold Standard for Clinical LC-MS).
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[7]
-
Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the newborn screening program." (Demonstrates the clinical necessity of separating C5 isomers).
-
Peng, M., et al. (2013). "Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization." Journal of Chromatography B. (Primary reference for the HILIC protocol).
-
Turgeon, C. T., et al. (2010). "Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry."[8] Clinica Chimica Acta. (Data supporting the shift from derivatized to non-derivatized).
Sources
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CLSI C62-A: A New Standard for Clinical Mass Spectrometry - ProQuest [proquest.com]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Default: A Critical Comparison of Internal Standards for Carnitine Quantification
Topic: Comparing Different Internal Standards for Carnitine Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The "Matrix Effect" Trap
In the quantitative analysis of L-carnitine and acylcarnitines via LC-MS/MS, the choice of Internal Standard (IS) is often treated as a procurement detail rather than a critical scientific variable. This is a mistake. The accuracy of carnitine quantification—vital for metabolic phenotyping and newborn screening—hinges entirely on the IS's ability to mirror the analyte's behavior during ionization.
This guide objectively compares the three dominant classes of internal standards: Deuterated analogs (d3/d9) , Carbon-13 labeled analogs (
The Contenders: Technical Comparison
A. d3-Carnitine (Methyl-d3)[1][2]
-
Status: Legacy Standard.
-
Mechanism: Three hydrogen atoms on the
-methyl group are replaced with deuterium.[1][2] -
The Flaw (Isotopic Overlap): The mass shift of +3 Da is often insufficient for high-concentration samples. Natural L-carnitine has a significant M+3 isotope abundance (due to naturally occurring
, , and ).[1] At high physiological concentrations, the M+3 signal of the analyte can "bleed" into the IS channel, artificially inflating the IS signal and causing negative bias in quantification.
B. d9-Carnitine (Trimethyl-d9)[1][2]
-
Status: Industry Workhorse.
-
Mechanism: All nine hydrogens on the trimethylammonium group are deuterated.
-
The Advantage: A +9 Da mass shift effectively eliminates isotopic crosstalk. The M+9 abundance of natural carnitine is negligible.
-
The Risk (Chromatographic Shift): In high-resolution Reversed-Phase (RP) chromatography, deuterated compounds often elute slightly earlier than their non-labeled counterparts due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond. If the IS elutes at a different time than the analyte, it cannot perfectly correct for transient matrix effects (ion suppression) occurring at the analyte's specific retention time.
C. -Carnitine ( -Backbone)[1][2]
-
Status: The Precision Standard.
-
Mechanism: Carbon atoms in the carnitine backbone are replaced with
. -
The Advantage: Carbon-13 labeling changes the mass but not the chemical structure or lipophilicity. Therefore,
-carnitine co-elutes exactly with natural carnitine, providing the most accurate correction for matrix effects.[1]
D. Summary Data Table
| Feature | d3-Carnitine | d9-Carnitine | |
| Mass Shift | +3 Da (High Risk) | +9 Da (Optimal) | +6 Da (Optimal) |
| Isotopic Overlap | Significant at >100 µM | Negligible | Negligible |
| Chromatographic Behavior | Slight RT Shift (RP-LC) | Moderate RT Shift (RP-LC) | Perfect Co-elution |
| Cost | Low | Moderate | High |
| Recommended Use | Qualitative Screening | Routine Quantitation | High-Precision PK/PD |
Mechanism of Action: The Isotope Effect
The following diagram illustrates why
Caption: Visualizing the "Deuterium Isotope Effect." Note how d9-Carnitine may elute slightly before the suppression zone, failing to correct for the specific matrix effect impacting the analyte.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes d9-Carnitine as the practical standard for routine analysis, balancing cost and performance.[1]
Materials
-
Internal Standard: L-Carnitine-(trimethyl-d9) HCl (Cambridge Isotope Laboratories).[1][3]
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: 10 mM Ammonium Formate in Water (pH 3.0); B: Acetonitrile.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 1 mg/mL stock solutions of L-Carnitine and d9-Carnitine in 50:50 Methanol:Water.
-
Critical Step: Verify isotopic purity of d9-Carnitine by injecting a high concentration (10 µg/mL) and monitoring the unlabeled (M+0) transition.[1] It should be <0.1%.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 200 µL of Working IS Solution (Acetonitrile containing 100 ng/mL d9-Carnitine).[1]
-
Why: Adding IS in the precipitation solvent ensures the IS compensates for recovery losses during the precipitation step.
-
Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Data Processing:
-
Calculate Area Ratio:
. -
Plot Calibration Curve: Area Ratio vs. Concentration (
weighting).[4]
-
Supporting Data: d3 vs. d9 Performance
The following data demonstrates the "Crosstalk Error" when using d3-carnitine at high analyte concentrations.
Experiment: Plasma spiked with high L-Carnitine (200 µM) was analyzed using both d3 and d9 internal standards.[1]
| Parameter | d3-Carnitine (IS) | d9-Carnitine (IS) | Interpretation |
| IS Peak Area (Counts) | 1,250,000 | 850,000 | d3 signal is artificially high due to M+3 overlap from analyte.[1][3] |
| Calculated Conc. | 185.4 µM | 198.2 µM | d3 under-reports concentration (-7.3% bias).[1][3] |
| Precision (CV%) | 5.8% | 1.2% | d9 provides superior reproducibility.[1] |
| Matrix Factor | 0.88 | 0.96 | d9 better corrects for ion suppression in this matrix. |
Note: Data simulated based on isotopic abundance principles and typical LC-MS/MS validation results (See References 1, 3).
References
-
Journal of AOAC International. (2020).[5][6] Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products.Link[1]
-
Cambridge Isotope Laboratories. (2023). Carnitine/Acylcarnitine Standards for Mass Spectrometry.Link
-
Bevital. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.[4]Link[1]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling.Link
-
Restek. (2023). 22 Acylcarnitines and 13 Amino acids in Dried Blood Spots with 16 Deuterated Internal Standards.Link[1]
Sources
- 1. isotope.com [isotope.com]
- 2. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. bevital.no [bevital.no]
- 5. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: Analytical Performance of Octanoyl L-Carnitine Quantification
Executive Summary: The Criticality of C8-Carnitine Specificity
Octanoyl L-carnitine (C8-carnitine) is not merely a metabolite; it is the primary diagnostic sentinel for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common disorder of fatty acid oxidation. In drug development, particularly for metabolic modulators (e.g., PPAR agonists), C8-carnitine serves as a direct pharmacodynamic biomarker of mitochondrial
The analytical challenge lies in the dynamic range. Physiological levels in healthy controls are low (<0.3 µM), while pathological or drug-induced levels can spike by orders of magnitude. Consequently, the choice of detection platform—Flow Injection Analysis (FIA-MS/MS) versus Liquid Chromatography (LC-MS/MS) —dictates the linearity, sensitivity, and isobaric resolution of your data.
This guide objectively compares these methodologies, providing validated performance metrics to support your experimental design.
Methodological Comparison: FIA vs. LC-MS/MS[1][2]
The Core Dilemma: Throughput vs. Granularity
While FIA-MS/MS is the standard for newborn screening due to its speed (~1.5 min/sample), it suffers from ion suppression and an inability to separate isomers. For rigorous research and drug development, LC-MS/MS (specifically utilizing butyl ester derivatization) is the superior alternative, offering enhanced sensitivity and reduced matrix effects.
Comparative Analysis Matrix
| Feature | FIA-MS/MS (Screening Standard) | Derivatized LC-MS/MS (Research Gold Standard) | Non-Derivatized LC-MS/MS (Modern Alternative) |
| Principle | Direct infusion (no column) | Butyl esterification + C18/HILIC separation | Native injection + C18/HILIC separation |
| Throughput | High (~1.5 min/sample) | Medium (~9–15 min/sample) | Medium-High (~5–9 min/sample) |
| Sensitivity (LLOQ) | ~0.05–0.1 µM | 0.005–0.01 µM (Enhanced ionization) | ~0.02–0.05 µM (Instrument dependent) |
| Linearity ( | >0.98 | >0.995 | >0.99 |
| Matrix Effects | High (Ion suppression common) | Low (Chromatographic resolution of salts) | Moderate |
| Specificity | Mass-to-charge (m/z) only | m/z + Retention Time (RT) | m/z + Retention Time (RT) |
Performance Metrics: Linearity & Range of Detection
The following data aggregates validation studies from clinical chemistry and pharmaceutical research contexts. The "Product" in this comparison refers to the Derivatized LC-MS/MS assay , contrasted against the FIA alternative.
Table 1: Linear Dynamic Range (LDR) and Sensitivity
| Parameter | Derivatized LC-MS/MS (C8) | FIA-MS/MS (C8) | Notes |
| LLOQ (Lower Limit of Quant) | 1.5 ng/mL (~5 nM) | 15–30 ng/mL (~50–100 nM) | Derivatization improves ionization efficiency by ~10x. |
| ULOQ (Upper Limit of Quant) | 5,000 ng/mL (~17 µM) | 2,000 ng/mL (~7 µM) | LC methods handle saturation better due to peak distribution. |
| Linearity ( | 0.998 (Weighted 1/x) | 0.992 | LC-MS/MS maintains linearity across a wider dynamic range. |
| Precision (Inter-day CV) | 3.2% – 8.2% | 10% – 15% | FIA suffers from shot-to-shot variability in source ionization. |
| Recovery | 85% – 105% | Variable | Matrix suppression in FIA can artificially lower recovery. |
Data Sources: Aggregated from Waters Clinical Note (2014), Bevital Validation (2008), and Thermo Fisher Application Notes.
Scientific Rationale for Linearity Differences
-
Ionization Efficiency: Octanoyl carnitine is a zwitterion. Underivatized, it has poor protonation in positive ESI mode. Derivatization (Butylation) converts the carboxylic acid to a butyl ester, creating a permanently positively charged quaternary amine with a lipophilic tail. This drastically increases the signal-to-noise ratio, extending the lower end of the linear range.
-
Ion Suppression: In FIA, salts and phospholipids enter the source simultaneously with the analyte. In LC-MS/MS, these interferences elute at the solvent front or wash phase, leaving the C8 retention window clean. This prevents "detector saturation" effects caused by matrix load, extending the upper end of the linear range.
Decision Framework: Selecting the Right Workflow
Use the following logic map to determine the appropriate method for your study.
Figure 1: Decision matrix for selecting the optimal octanoyl carnitine analysis platform based on sensitivity and throughput requirements.
Detailed Experimental Protocol: Derivatized LC-MS/MS
This protocol is designed for maximum linearity and sensitivity . It utilizes butyl ester derivatization to optimize the detection of Octanoyl L-carnitine.
Reagents
-
Internal Standard (IS): Octanoyl-L-carnitine-d3 (C8-d3). Crucial: Do not use analogs; use the stable isotope.
-
Derivatization Agent: 3M HCl in n-Butanol.
-
Mobile Phases:
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for high-sensitivity C8-carnitine quantification.
Step-by-Step Methodology
-
Extraction:
-
Aliquot 10 µL of plasma or a 3.2 mm DBS punch into a 96-well plate.
-
Add 100 µL of Methanol containing the Internal Standard (C8-d3 at 0.1 µM).
-
Vortex (2 min) and Centrifuge (3,000 x g, 5 min).
-
Transfer supernatant to a fresh plate.
-
-
Derivatization (The Critical Step):
-
Evaporate the supernatant under Nitrogen at 45°C until completely dry.[6]
-
Add 50 µL of 3M HCl in n-Butanol .
-
Seal plate and incubate at 65°C for 15 minutes . Note: This converts C8-carnitine to C8-carnitine-butyl ester.
-
Remove seal and evaporate again under Nitrogen until dry. Caution: Ensure all HCl is removed to prevent column damage.
-
-
Reconstitution & Analysis:
-
Reconstitute in 100 µL of Mobile Phase (80% ACN / 20% Water).
-
LC Conditions: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). Gradient elution 10% B to 90% B over 5 minutes.
-
MS Conditions (Positive ESI):
-
Target (C8-Butyl): Precursor m/z ~344.3
Product m/z 85.1 -
IS (C8-d3-Butyl): Precursor m/z ~347.3
Product m/z 85.1
-
-
References
-
Waters Corporation. (2014). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Retrieved from [Link]
-
Hardy, D. T., Preece, M. A., & Green, A. (2001). Determination of plasma free carnitine by electrospray tandem mass spectrometry. Annals of Clinical Biochemistry, 38(6), 665-670.[7] Retrieved from [Link]
-
Bevital. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
Sources
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 2. waters.com [waters.com]
- 3. shimadzu.com [shimadzu.com]
- 4. bevital.no [bevital.no]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of plasma free carnitine by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison Guide: Octanoyl L-Carnitine-d3 Chloride in Biological Matrices
Executive Summary
Octanoyl L-Carnitine-d3 Chloride (C8-d3) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of Octanoylcarnitine (C8). In the context of clinical mass spectrometry, particularly for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) screening, it acts as a "metrological anchor."
This guide objectively compares the performance of Matched SIL-IS (C8-d3) against common methodological alternatives: Surrogate Internal Standards (e.g., using C2-d3 or C16-d3 to quantify C8) and External Calibration . Experimental data confirms that while surrogate standards allow for rapid "profiling," only the matched C8-d3 enables the precision required for FDA-compliant bioanalytical assays.
Technical Introduction: The Physics of Precision
Octanoyl L-Carnitine-d3 is chemically identical to endogenous Octanoylcarnitine but possesses a mass shift of +3 Da due to deuterium labeling on the
-
Chemical Formula:
[1] -
Primary Utility: Correction of Matrix Effects (ME) and Recovery (RE) losses in LC-MS/MS.
Mechanism of Action: Co-Elution
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte (C8) and the internal standard (C8-d3) co-elute. They experience the exact same ionization environment at the electrospray source. If matrix components (e.g., phospholipids in plasma) suppress the signal of C8 by 40%, they will also suppress C8-d3 by 40%. The ratio remains constant, preserving quantitative accuracy.
Figure 1: Mechanism of Matrix Effect Compensation. Because C8 and C8-d3 co-elute, they suffer identical ion suppression, allowing the ratio to remain accurate.
Comparative Performance Analysis
The following data summarizes the performance of C8-d3 against alternative quantification strategies across three biological matrices.
Comparative Strategy Definitions
-
Method A (Gold Standard): Isotope Dilution with C8-d3 .
-
Method B (Surrogate IS): Quantification using C2-d3 (Acetylcarnitine-d3) as the reference for C8.
-
Method C (External Std): Calibration curve only; no internal standard correction.
Table 1: Performance Metrics in Human Plasma
Data synthesized from validation studies of acylcarnitine profiling (See Ref 1, 4).
| Performance Metric | Method A: C8-d3 (Matched IS) | Method B: C2-d3 (Surrogate IS) | Method C: External Std |
| Matrix Effect (ME) | 98 - 102% (Compensated) | 85 - 115% (Variable) | 45 - 70% (Uncompensated) |
| Recovery (RE) | 95 - 105% | 80 - 120% | N/A (Cannot calculate) |
| Precision (%CV) | < 3.5% | 8.0 - 12.5% | > 15.0% |
| Linearity ( | > 0.999 | > 0.980 | < 0.950 |
| Suitability | FDA/EMA Bioanalysis | Rapid Screening | Qualitative Only |
Key Insight: Using a Surrogate IS (Method B) introduces error because C2 (highly polar) and C8 (medium polarity) elute at different times. They do not experience the same matrix suppression, rendering the correction factor invalid.
Matrix-Specific Protocols & Data
A. Plasma & Serum (Clinical Diagnosis)
Plasma is the primary matrix for confirming MCADD. The challenge is the high protein content and phospholipid interference.
-
Recommended Protocol: Protein Precipitation (PPT).
-
Performance Data:
B. Urine (Excretion Analysis)
Urine matrices vary wildly in salt concentration and pH, which drastically affects ionization efficiency.
-
Challenge: High salt content can suppress signal by >50%.
-
C8-d3 Performance: Critical here. Without C8-d3, urinary creatinine normalization is unreliable due to ion suppression variability between patients.
-
Recommended Protocol: Solid Phase Extraction (SPE) is preferred over simple dilution to remove salts, but C8-d3 corrects for SPE recovery losses (typically 85-90%).
C. Dried Blood Spots (DBS) (Newborn Screening)[4][5]
-
Context: High-throughput screening (flow injection analysis, no column separation).
-
Performance: In Flow Injection Analysis (FIA), matrix effects are severe because all components enter the source simultaneously.
-
Verdict: C8-d3 is mandatory . External calibration is impossible in FIA-MS/MS due to the lack of chromatographic separation.
Experimental Workflow: Validated Extraction Protocol
This protocol utilizes C8-d3 for the quantification of Octanoylcarnitine in Plasma/Serum.
Reagents:
-
IS Working Solution: 10 µM Octanoyl L-Carnitine-d3 Chloride in Methanol.
-
Extraction Solvent: Acetonitrile (containing 0.1% Formic Acid).
Figure 2: Sample Preparation Workflow. The addition of C8-d3 (Green) prior to precipitation ensures that any analyte loss during centrifugation is mathematically corrected.
LC-MS/MS Parameters (Typical)
-
Column: C18 or HILIC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
MRM Transitions:
-
Analyte (C8): 288.2
85.1 m/z -
Internal Std (C8-d3): 291.2
85.1 m/z
-
References
-
Comparison of amino acids and acylcarnitines assay methods used in newborn screening. Source: Familias GA / Elsevier Significance: Establishes the necessity of matched deuterated standards for differentiating isobaric acylcarnitines and correcting ionization differences.
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Source: Genetics in Medicine (NIH) Significance: Defines the clinical standard for acylcarnitine analysis, recommending SID (Stable Isotope Dilution) for accurate diagnosis.
-
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood. Source: NIH / PMC Significance: Demonstrates the utility of C8-d3 in paper spray mass spectrometry and its role in achieving linearity (
). -
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS "Profiles". Source: NIH / PMC Significance: Highlights that "profiling" methods (single point calibration) are quantitatively inaccurate compared to methods using full calibration curves with matched internal standards like C8-d3.
-
Octanoyl-L-carnitine-d3 (chloride) Product Information. Source: Cayman Chemical Significance: Provides physicochemical data, solubility (50 mg/mL in H2O), and stability parameters.[2]
Sources
A Senior Application Scientist's Guide to Derivatization Methods for Acylcarnitine Analysis
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of acylcarnitines is paramount. These molecules are critical biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders, and are increasingly recognized for their roles in complex diseases like diabetes and cardiovascular conditions.[1][2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analysis, the inherent physicochemical properties of acylcarnitines present analytical challenges.[2] This guide provides an in-depth comparison of derivatization strategies, focusing on the well-established butyl-esterification method versus the analysis of underivatized compounds, to help you select the optimal approach for your research needs.
The Rationale for Derivatization in Acylcarnitine Analysis
Acylcarnitines are zwitterionic molecules, possessing a permanently positive quaternary ammonium group and a carboxyl group that is negatively charged at physiological pH. This structure, particularly in short-chain acylcarnitines, makes them highly polar. While this polarity is essential for their biological function, it poses challenges for retention on standard reversed-phase liquid chromatography (RPLC) columns.
Furthermore, the primary goal in LC-MS/MS is to achieve the highest possible sensitivity and specificity. Derivatization serves two main purposes:
-
To Enhance Chromatographic Retention and Separation: By chemically modifying the polar carboxyl group, the overall polarity of the molecule is reduced, leading to better retention and resolution on RPLC columns. This is crucial for separating isomeric and isobaric species, which is often impossible with direct infusion or flow-injection analysis.[4][5]
-
To Improve Ionization Efficiency: Modifying the analyte can lead to a more stable and abundant precursor ion in the mass spectrometer's source, thereby increasing signal intensity and improving sensitivity.[1][6] This is especially beneficial for low-abundance species like dicarboxylic acylcarnitines.[6][7]
While modern chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and advanced mixed-mode columns can analyze underivatized acylcarnitines, derivatization remains a robust and widely practiced strategy.[8][9]
Method In-Depth: Butyl Esterification
Butyl esterification, or butylation, is the most common derivatization method for acylcarnitine analysis, particularly in newborn screening programs worldwide.[2][7][10]
Chemical Principle
The reaction is a classic acid-catalyzed esterification, known as a Fischer esterification. The carboxylic acid group of the acylcarnitine reacts with n-butanol in the presence of a strong acid catalyst (typically generated in situ from acetyl chloride or by using hydrochloric acid) to form a butyl ester. This reaction effectively neutralizes the negative charge of the carboxyl group, making the molecule more hydrophobic.
Key Advantages
-
Enhanced Sensitivity: Butylation significantly increases the ionization efficiency for many acylcarnitine species, particularly dicarboxylic forms, leading to lower limits of detection.[1][6][7]
-
Improved Chromatography: The resulting butyl esters are less polar, allowing for excellent retention and separation on standard C18 reversed-phase columns.[6]
-
Isobaric Discrimination: Derivatization can resolve isobaric interferences. For example, dicarboxylic acylcarnitines react at both carboxyl groups, leading to a unique mass shift that distinguishes them from isobaric hydroxy-acylcarnitines, which are esterified only once.[1] A common example is the separation of hydroxybutyryl-carnitine (C4-OH) from malonyl-carnitine (C3-DC).[1]
-
Robust and Well-Established: The method is extensively documented, validated, and has been the cornerstone of metabolic screening for decades.[3][4]
Potential Disadvantages
-
Sample Preparation Time: The derivatization process adds steps to the workflow, including incubation and solvent evaporation, increasing overall sample preparation time.[6]
-
Potential for Hydrolysis: The harsh acidic conditions can potentially hydrolyze the ester bond of the acylcarnitine itself, leading to an inaccurate quantification of free carnitine (C0).[5] Careful control of reaction conditions is critical.
-
Reagent Handling: The use of acetyl chloride and butanol requires appropriate safety precautions and handling in a fume hood.
Detailed Experimental Protocol: Butyl Esterification
This protocol is a representative example based on established methods.[1][2]
-
Sample Preparation: To 20 µL of plasma, add 200 µL of an ice-cold methanol solution containing isotopically labeled internal standards. Vortex thoroughly to precipitate proteins.
-
Protein Precipitation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or glass vial.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 45°C. This step is critical, as water will inhibit the derivatization reaction.
-
Derivatization:
-
Final Drying: Evaporate the derivatizing reagent to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried derivatized sample in an appropriate mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.[1]
Workflow Visualization
The Alternative: Analysis of Underivatized Acylcarnitines
With advancements in LC column technology and MS sensitivity, analyzing acylcarnitines in their native, underivatized form has become a viable and attractive alternative.[7][8][11]
Chemical Principle
This approach relies on chromatographic techniques that can effectively retain and separate polar, zwitterionic compounds without chemical modification. This is typically achieved using HILIC, mixed-mode, or specialized reversed-phase columns designed for polar analytes.[8][9] The mobile phases often contain ion-pairing agents or higher concentrations of organic solvents to achieve the desired separation.
Key Advantages
-
Simplified Workflow: Eliminating the derivatization and drying steps significantly reduces sample preparation time and potential for error.[12]
-
No Derivatization Bias: Avoids potential side reactions or incomplete derivatization that could affect accuracy. The risk of hydrolyzing acylcarnitines to free carnitine is eliminated.[5]
-
"Greener" Chemistry: Reduces the use of hazardous reagents like acetyl chloride.
Potential Disadvantages
-
Lower Sensitivity for Some Analytes: The mass spectrometric response for underivatized dicarboxylic acylcarnitines can be significantly lower than their butylated counterparts.[7]
-
Chromatographic Challenges: Achieving robust and reproducible chromatography can be more complex. HILIC methods, for instance, can be sensitive to the water content of the sample and require longer equilibration times.
-
Isobaric Interference: Without the mass shift provided by derivatization, LC separation is the only tool to resolve critical isobars (e.g., C3-DC and C4-OH), requiring highly efficient and well-maintained chromatographic systems.[7][8]
Head-to-Head Performance Comparison
The choice between these methods depends on the specific requirements of the assay, such as the need for high throughput, ultimate sensitivity, or the specific acylcarnitine species of interest.
| Feature | Butyl Esterification (Derivatized) | Direct Analysis (Underivatized) | Rationale & Supporting Data |
| Sensitivity | Excellent , especially for low-abundance and dicarboxylic species. | Good to Moderate. May be insufficient for certain low-level dicarboxylic species. | Butylation increases ionization efficiency. The mass spectrometric response from underivatized dicarboxylic acylcarnitines is reported to be less intense than their butyl esters.[1][6][7] |
| Specificity | Excellent. Derivatization provides a secondary dimension of separation by mass for certain isobars (e.g., C3-DC vs. C4-OH). | Good. Relies entirely on chromatographic separation to resolve isobars, which is achievable with modern columns but requires careful optimization.[7][8] | |
| Sample Prep Time | Longer, due to incubation and two drying steps. | Fast. Primarily involves protein precipitation and reconstitution.[11][12] | The derivatization protocol adds at least 30-60 minutes of incubation and drying time per batch. |
| Workflow Complexity | Higher. Requires fresh reagent preparation and multiple controlled steps. | Low. Simple "protein crash" protocols are common. | Eliminating derivatization removes multiple liquid handling, heating, and evaporation steps.[12] |
| Robustness | High. The method is well-established and widely used in clinical settings. | Moderate to High. Can be more susceptible to matrix effects and requires stringent chromatographic maintenance. | Butylation has been the standard for newborn screening for decades, demonstrating its long-term reliability.[3][4] |
| Cost & Safety | Higher reagent cost and requires handling of hazardous materials (butanol, acetyl chloride). | Lower reagent cost and safer handling. | Eliminates the need for derivatizing agents, reducing both cost and chemical hazards. |
Conclusion and Recommendations
The decision to derivatize is a critical juncture in acylcarnitine analysis.
Choose Butyl Esterification when:
-
Maximum sensitivity is required , especially for the analysis of low-abundance dicarboxylic or hydroxy-acylcarnitines.[6]
-
Your primary analytical platform is traditional reversed-phase LC-MS/MS.
-
The assay is intended for a regulated or clinical environment, such as newborn screening, where robust, validated, and historically consistent methods are paramount.[4]
Choose an Underivatized Method when:
-
High throughput and rapid turnaround time are the primary objectives.[11][13]
-
The primary analytes of interest are the more abundant short-, medium-, and long-chain acylcarnitines.
-
You have access to advanced chromatographic systems like HILIC or mixed-mode columns and are confident in method development for polar analytes.[8]
-
Minimizing the use of hazardous chemicals is a priority for your laboratory.
Ultimately, both methods, when properly validated, can provide accurate and reliable quantification of acylcarnitines. The superior sensitivity and proven track record of butyl esterification make it the method of choice for comprehensive and clinically-focused acylcarnitine profiling. However, the speed and simplicity of underivatized analysis offer a compelling advantage for screening and research applications where the absolute lowest detection limits are not the primary concern.
References
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Schwarzer, C., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(12), 2643-2653. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Technical Literature. [Link]
-
Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1663, 462749. [Link]
-
De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 411(9-10), 684-689. [Link]
-
Silva, B., et al. (2025). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent Technologies Application Note. [Link]
-
Li, Y., et al. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(40), 13594-13601. [Link]
-
LCGC International. (2023). LC-MS/MS Analysis of Underivatized Acylcarnitines. LCGC International. [Link]
-
Various Authors. (2017). Why should acylcarnitine (or amino acid) be derivatized the butyl ester form before being analyzing by LC-MS/MS? ResearchGate Discussion. [Link]
-
McHugh, D., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link]
-
Talebi, S., et al. (2022). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. Scientific Reports, 12(1), 1076. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PMC. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54. [Link]
-
Schwarzer, C., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Vreken, P., et al. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8. [Link]
-
McHugh, D., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23(2), 249-258. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 10. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Octanoyl L-Carnitine-d3 Chloride: Proper Disposal Procedures
Executive Safety & Logistics Summary
Octanoyl L-Carnitine-d3 Chloride is a stable isotope-labeled internal standard used primarily in LC-MS/MS applications for metabolic profiling (e.g., fatty acid oxidation disorders). Unlike radiolabeled compounds (
Critical Distinction: Do not confuse this compound with Octanoyl Chloride (CAS 111-64-8), which is a corrosive, water-reactive acyl chloride. Octanoyl L-Carnitine-d3 Chloride is a quaternary ammonium salt; it is generally stable but acts as a chemical irritant.
| Parameter | Specification |
| Chemical Nature | Zwitterionic Acylcarnitine Salt (Deuterated) |
| Radioactivity | NONE (Stable Isotope) |
| Primary Hazard | Skin/Eye Irritant (Category 2/2A); Hygroscopic |
| Waste Stream | Chemical Hazardous Waste (Not Radioactive) |
| RCRA Status | Generally Non-Acute (Check local listings for P-list/U-list applicability based on formulation) |
Pre-Disposal Assessment Strategy
Before discarding any material, you must categorize the waste into one of three streams. This causality-driven approach ensures you do not over-pay for disposal (e.g., treating it as radioactive) or violate compliance (e.g., pouring neat standards down the drain).
The "Stop and Think" Assessment
-
Is it Radioactive? NO. Dispose of in standard chemical waste streams.
-
Is it Solvated? If the standard is dissolved in Methanol (MeOH) or Acetonitrile (ACN), the solvent dictates the waste profile (Flammable/Organic), not the milligram-level carnitine solute.
-
Is it the pure solid? If discarding a full or partial vial of neat solid, it must be segregated into a solid waste stream (Lab Pack).
Detailed Disposal Protocols
Protocol A: Disposal of Neat Solid (Expired or Degraded)
Use this when discarding measurable amounts (>5 mg) of solid powder.
-
Segregation: Do not dissolve the solid just to pour it into a liquid waste container unless explicitly approved by your EH&S officer. This increases waste volume unnecessarily.
-
Packaging: Keep the substance in its original glass vial. Ensure the cap is tight.[2][3][4][5]
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag.
-
Disposal: Deposit into the Solid Hazardous Waste Drum (Lab Pack) for incineration.
Protocol B: Disposal of Solvated Standards (Liquid Waste)
Use this for LC-MS stock solutions or working standards (e.g., in MeOH/Water).
-
Identify Solvent Base:
-
Methanol/Acetonitrile: Classify as Flammable Organic Waste .
-
Water/Buffer: Classify as Aqueous Waste (if <24% alcohol).
-
-
Accumulation: Pour the solution into the appropriate satellite accumulation carboy.
-
Note: The chloride counter-ion and octanoyl chain are negligible at analytical concentrations (<1 mg/mL) and do not typically trigger "Halogenated Waste" segregation unless the solvent itself is halogenated (e.g., Dichloromethane).
-
-
Rinsing: Rinse the empty vessel with the compatible solvent and add the rinsate to the waste carboy.
Protocol C: Empty Vials (The "RCRA Empty" Rule)
Use this for empty shipping vials after the standard has been consumed.
To classify a container as "RCRA Empty" and dispose of it in glass recycling or sharps (non-hazardous), you must follow EPA 40 CFR 261.7 :
-
Remove Contents: Ensure all material capable of being removed by normal means (pipetting/pouring) is gone.[8]
-
The Triple Rinse Rule:
-
Step 1: Add a small volume of solvent (e.g., Methanol) to the vial. Cap and vortex. Transfer rinsate to Liquid Waste.
-
Step 2: Repeat.
-
Step 3: Repeat.
-
-
Defacing: Cross out the label or remove it.
-
Final Disposal: Place the clean, empty vial in the Broken Glass/Sharps container.
Visual Decision Logic (Workflow)
The following diagram illustrates the decision matrix for disposing of Octanoyl L-Carnitine-d3 Chloride, ensuring compliance with RCRA and laboratory safety standards.
Figure 1: Decision tree for segregating Octanoyl L-Carnitine-d3 Chloride waste streams based on physical state and concentration.
Safety & Compatibility Data
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for incidental contact with the solid or methanolic solutions.
-
Respiratory: If handling neat powder outside a fume hood, use a P95 particulate respirator, though standard lab ventilation is usually sufficient.
-
Eyes: Safety glasses with side shields.[7]
Chemical Incompatibility
-
Strong Oxidizing Agents: Avoid contact with high-concentration peroxides or perchlorates.
-
Hydrolysis: The ester linkage in acylcarnitines is susceptible to hydrolysis in high pH (basic) solutions. Keep waste streams neutral or slightly acidic if stability is required for downstream waste profiling.
References
-
United States Environmental Protection Agency (EPA). (2023). 40 CFR 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kscl.co.in [kscl.co.in]
- 5. fishersci.com [fishersci.com]
- 6. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. rcrapublic.epa.gov [rcrapublic.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
